2-Chloro-5-hydrazinylpyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAGZVVFJPCALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578965 | |
| Record name | 2-Chloro-5-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299441-13-7 | |
| Record name | 2-Chloro-5-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Chloro-5-hydrazinylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its reactive hydrazinyl and chloro-substituents on the pyrazine core, this molecule serves as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional dyes. This document collates available data on its physicochemical properties, provides a general synthesis protocol, and outlines analytical methodologies. It is intended to be a valuable resource for researchers and professionals engaged in the study and application of pyrazine derivatives.
Chemical Identity and Physical Properties
This compound is a substituted pyrazine, a diazine ring containing two nitrogen atoms at positions 1 and 4. The presence of a chloro group and a hydrazinyl group makes it a reactive and useful building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₄ | [1][2] |
| Molar Mass | 144.56 g/mol | [1] |
| Appearance | White crystal or crystalline powder | [2] |
| Melting Point | 137-145 °C | [2] |
| Boiling Point | 254.8 ± 50.0 °C (Predicted) | [1] |
| Density | 1.63 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.15 ± 0.40 (Predicted) | [1] |
| Solubility | Low solubility in water; Soluble in alcohols and ketones. | [2] |
| Storage Condition | 2-8°C | [1][3] |
Note: Some physical properties, such as boiling point, density, and pKa, are based on computational predictions and have not been experimentally verified in the reviewed literature.
Synthesis and Reactivity
General Synthesis Protocol
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a dichloropyrazine precursor with hydrazine. A more common starting material mentioned is 2-chloropyrazine, which reacts with hydrazine under alkaline conditions.[2]
Reaction Scheme:
Hypothetical Experimental Protocol (based on analogous syntheses):
-
Reaction Setup: To a solution of 2-chloropyrazine in a suitable solvent (e.g., ethanol, propanol), add an excess of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Reactivity
The chemical reactivity of this compound is characterized by the functional groups present:
-
Hydrazinyl Group: This group is nucleophilic and can readily react with electrophiles. A common reaction is the condensation with aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use as a building block for more complex molecules.
-
Chloro Group: The chlorine atom on the pyrazine ring can undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
-
Pyrazine Ring: The pyrazine ring itself can participate in various chemical transformations, although it is generally less reactive than benzene due to the presence of the electron-withdrawing nitrogen atoms.
Analytical Methods
The analysis of this compound and its reaction mixtures can be performed using standard chromatographic and spectroscopic techniques.
Table 2: Analytical Methodologies
| Technique | Application | General Parameters |
| HPLC | Purity assessment, reaction monitoring, and quantification. | A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable. Detection is commonly performed using a UV detector. |
| GC-MS | Identification and quantification of volatile derivatives or impurities. | A non-polar or medium-polarity capillary column is often used. The mass spectrometer provides definitive identification of the compound and its fragments. |
| NMR Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (hydrazine), C=N and C=C stretching (pyrazine ring), and C-Cl stretching would be expected. |
Note: Specific, experimentally obtained spectra for this compound are not widely available in public databases. Researchers may need to acquire this data empirically.
Visualization of Workflows
As no specific signaling pathways involving this compound have been documented in the available literature, the following diagrams illustrate a logical experimental workflow for its synthesis and a general workflow for its analysis.
Caption: Synthetic workflow for this compound.
Caption: General analytical workflow for this compound.
Applications and Future Directions
This compound is primarily utilized as a chemical intermediate.[2] Its bifunctional nature allows for the construction of a wide array of heterocyclic compounds. Potential applications, driven by the pyrazine core which is a known pharmacophore, are predominantly in the pharmaceutical industry for the development of new therapeutic agents. It also finds use in the synthesis of dyes and fluorescent materials.[2]
Future research could focus on the exploration of the biological activities of derivatives synthesized from this compound. Furthermore, the development and publication of detailed, validated analytical methods and comprehensive spectral data would be of significant benefit to the scientific community.
Safety Information
Users should handle this compound with appropriate safety precautions. It is advised to avoid contact with skin and eyes and to use personal protective equipment such as gloves and safety goggles. Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-hydrazinylpyrazine from 2-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-hydrazinylpyrazine, a valuable intermediate in the development of novel pharmaceutical compounds. This document outlines the chemical properties of the involved reagents, a detailed experimental protocol, and relevant characterization data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its preparation from the readily available 2-chloropyrazine via nucleophilic aromatic substitution with hydrazine is a common synthetic route. This guide details a standard laboratory procedure for this transformation.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This information is crucial for handling, reaction setup, and product purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | Liquid | - | 153-154 |
| This compound | C₄H₅ClN₄ | 144.56 | White crystal or crystalline powder | 140-145 | Not available |
Synthesis of this compound
The synthesis of this compound from 2-chloropyrazine is achieved through a nucleophilic aromatic substitution reaction with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient pyrazine ring, leading to the displacement of the chloride ion. The reaction is typically carried out in a suitable solvent and may be facilitated by heating.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of similar hydrazinyl-heterocyclic compounds, given the absence of a detailed, published method for this specific transformation.[1] Researchers should exercise standard laboratory safety precautions when handling hydrazine hydrate, which is a toxic and potentially explosive chemical.
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ethyl acetate
-
Water (distilled or deionized)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloropyrazine (1.0 eq.) in ethanol.
-
Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (approximately 5-10 eq.). The use of a significant excess of hydrazine helps to drive the reaction to completion and minimize the formation of di-substituted byproducts.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain it at this temperature with stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexane. The disappearance of the 2-chloropyrazine spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Expected data is summarized in Table 2.
| Analytical Technique | Expected Data |
| ¹H NMR | Spectral data would show characteristic peaks for the aromatic protons on the pyrazine ring and the protons of the hydrazinyl group. |
| ¹³C NMR | The spectrum would display signals corresponding to the carbon atoms of the pyrazine ring. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 144.56 for the parent ion). |
| Melting Point | 140-145 °C[3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide provides a foundational procedure for the synthesis of this compound. The outlined protocol, adapted from similar well-established syntheses, offers a reliable method for obtaining this key intermediate. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory setup and scale. The provided characterization data will aid in confirming the identity and purity of the final product, which is a valuable precursor for further drug discovery and development efforts.
References
Spectroscopic Profile of 2-Chloro-5-hydrazinylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-5-hydrazinylpyrazine. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data generated from validated computational models. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a generalized workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be considered as estimations. Experimental verification is recommended for precise characterization.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
NMR spectra are predicted for a standard solution in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Atom No. | Chemical Shift (ppm) | Atom No. | Chemical Shift (ppm) |
| H-3 | 8.1 - 8.3 | C-2 | 155 - 158 |
| H-6 | 7.9 - 8.1 | C-3 | 130 - 133 |
| -NH- | 7.5 - 7.8 (broad s) | C-5 | 158 - 161 |
| -NH₂ | 4.5 - 4.8 (broad s) | C-6 | 128 - 131 |
Note: The chemical shifts for the -NH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and are expected to appear as broad singlets.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3350 - 3500 | Medium-Strong, Broad | Asymmetric & Symmetric Stretch |
| Aromatic C-H | 3050 - 3150 | Medium | Stretch |
| C=N (pyrazine ring) | 1550 - 1600 | Medium-Strong | Stretch |
| C=C (pyrazine ring) | 1450 - 1500 | Medium-Strong | Stretch |
| N-H | 1590 - 1650 | Medium | Bend |
| C-Cl | 700 - 800 | Strong | Stretch |
Table 3: Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum is based on electron ionization (EI).
| m/z (Predicted) | Relative Intensity (%) | Assignment |
| 144/146 | 100/33 | [M]⁺ (Molecular Ion) |
| 115/117 | 40/13 | [M - NNH]⁺ |
| 109 | 25 | [M - Cl]⁺ |
| 88 | 50 | [M - N₂H₃ - H]⁺ |
| 80 | 60 | [C₄H₂N₂]⁺ |
Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2) with an approximate intensity ratio of 3:1.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Examine the isotopic distribution, particularly for the chlorine atom, to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Technical Guide: 2-Chloro-5-hydrazinylpyrazine (CAS 299441-13-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydrazinylpyrazine is a heterocyclic organic compound with the CAS number 299441-13-7. It serves as a crucial intermediate in the synthesis of various functionalized molecules, particularly in the pharmaceutical and dye industries. Its pyrazine core, substituted with a reactive chlorine atom and a versatile hydrazine group, allows for a range of chemical modifications, making it a valuable building block for the development of novel compounds with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its emerging role in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 299441-13-7 | [1] |
| Molecular Formula | C₄H₅ClN₄ | [1] |
| Molecular Weight | 144.56 g/mol | [2] |
| Appearance | White crystal or crystalline powder | [1] |
| Melting Point | 140-145 °C | [1] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ketones. | [1] |
| Storage | Store at 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a chlorine atom in 2,5-dichloropyrazine with hydrazine. The following is a detailed experimental protocol adapted from a similar synthesis.[4]
Experimental Protocol: Synthesis from 2,5-Dichloropyrazine
Materials:
-
2,5-Dichloropyrazine
-
Hydrazine monohydrate
-
28% Aqueous ammonia solution
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel with reflux condenser and stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a suitable reaction vessel, charge 2,5-dichloropyrazine (1.0 equivalent).
-
Add water, followed by 28% aqueous ammonia solution (2.9 equivalents) and hydrazine monohydrate (2.4 equivalents).[4]
-
Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours, with continuous stirring.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, perform a liquid-liquid extraction. Add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. The aqueous layer may be extracted again with the organic solvent to maximize product recovery.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
dot
Applications in Drug Discovery
This compound is a valuable precursor for the synthesis of hydrazone derivatives, a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8][9] A significant area of research for derivatives of similar hydrazinopyrazines is in the development of treatments for neurodegenerative diseases, particularly Alzheimer's disease.
Acetylcholinesterase Inhibition
Derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
dot
Experimental Protocol: Synthesis of Hydrazone Derivatives
The following is a general procedure for the synthesis of hydrazone derivatives from this compound and various aldehydes.
Materials:
-
This compound
-
Various substituted aldehydes
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
TLC plates for reaction monitoring
-
Filtration apparatus
-
Deionized water
-
DMF/H₂O for recrystallization
Procedure:
-
To a 50-mL round-bottom flask, add this compound (0.5 mmol), a substituted aldehyde (0.5 mmol), absolute ethanol (15 mL), and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux with stirring for approximately 7 hours.
-
Monitor the reaction progress by TLC using a suitable eluent system (e.g., n-hexane:ethyl acetate, 6:4).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water.
-
Purify the product by recrystallization from a DMF/H₂O mixture.
-
Confirm the structure of the synthesized hydrazone derivative using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized hydrazone derivatives against AChE can be evaluated using a modified Ellman's method.
Materials:
-
Synthesized hydrazone derivatives
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Donepezil (as a positive control)
Procedure:
-
Prepare stock solutions of the synthesized compounds, donepezil, ATCI, and DTNB in the appropriate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each compound.
dot
Signaling Pathways and Mechanism of Action
While specific signaling pathways directly modulated by this compound are not extensively documented, the biological activities of its derivatives provide insights into their potential mechanisms of action.
The primary mechanism of action for the reported hydrazone derivatives is the inhibition of acetylcholinesterase, as detailed above. This action leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic approach for Alzheimer's disease.
Hydrazine-containing compounds, in general, are known to be reactive and can undergo metabolic activation to form reactive species.[10] These reactive intermediates can potentially interact with various cellular macromolecules, including proteins and nucleic acids. The metabolic pathways of hydrazines can involve enzymes such as cytochrome P450 and monoamine oxidases.[10] The formation of free radicals during hydrazine metabolism can lead to oxidative stress, which is implicated in various pathological conditions. Some studies have also investigated the effects of hydrazines on calcium-calmodulin regulated synaptic processes.[11]
Further research is required to elucidate the specific signaling pathways that may be modulated by this compound and its derivatives beyond direct enzyme inhibition.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the diverse biological activities of its hydrazone derivatives, particularly as acetylcholinesterase inhibitors, make it a compound of high interest for researchers in medicinal chemistry and neuropharmacology. This guide provides a foundational understanding of its properties, synthesis, and applications, and it is anticipated that further research will continue to unveil new therapeutic opportunities for compounds derived from this valuable scaffold.
References
- 1. Background Information for Hydrazine Compounds - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
The Rising Profile of Substituted Hydrazinylpyrazines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazine nucleus, a core scaffold in numerous biologically active molecules, continues to be a focal point in medicinal chemistry. When functionalized with a hydrazinyl moiety, this heterocyclic system gives rise to a class of compounds known as substituted hydrazinylpyrazines. These derivatives serve as versatile intermediates and pharmacophores, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of substituted hydrazinylpyrazines, with a focus on their potential as antimicrobial, anticancer, and kinase-inhibiting agents.
Synthesis of the Hydrazinylpyrazine Scaffold
The primary route to obtaining the core hydrazinylpyrazine structure involves the nucleophilic substitution of a halogenated pyrazine with hydrazine hydrate. This reaction is a cornerstone for accessing a diverse library of derivatives.
General Experimental Protocol: Synthesis of 2-Hydrazinylpyrazine
A common and effective method for synthesizing the 2-hydrazinylpyrazine precursor is as follows[1]:
-
To a solution of 35% hydrazine hydrate (e.g., 4.48 g, 48.9 mmol), 2-chloropyrazine (e.g., 779 μL, 8.73 mmol) is added dropwise.
-
The reaction mixture is heated to and stirred at 65 °C for approximately 12 hours.
-
Upon cooling, the mixture is subjected to extraction using a solvent system such as 10% isopropyl alcohol in dichloromethane (5 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the product.
This foundational molecule, 2-hydrazinylpyrazine, is then typically reacted with various aldehydes or ketones to form hydrazones, or cyclized to create fused heterocyclic systems like triazolopyrazines, thereby expanding its therapeutic potential.[2][3]
Biological Activities and Quantitative Data
Substituted hydrazinylpyrazines and their subsequent derivatives have been evaluated across multiple therapeutic areas. The following sections summarize their key activities, supported by quantitative data.
Antimicrobial and Antileishmanial Activity
The hydrazinylpyrazine scaffold is a promising foundation for developing novel anti-infective agents. Derivatives have shown potent activity against bacterial, mycobacterial, and protozoan pathogens.
Table 1: Antimicrobial and Antileishmanial Activity of Hydrazinylpyrazine Derivatives
| Compound Class | Test Organism | Activity Type | Result | Reference |
| Hydrazone of 2-Hydrazinylpyrazine | Staphylococcus aureus | MIC | Potent Activity | [2][4] |
| Triazolo-pyrazine Derivative | Escherichia coli | MIC | 32 µg/mL | [5] |
| Triazolo-pyrazine Derivative | Staphylococcus aureus | MIC | 32 µg/mL | [5] |
| Pyrazinyl Derivatives | Mycobacterium tuberculosis | In vitro assay | Active | [6] |
| Hydrazone of 2-Hydrazinylpyrazine | Leishmania donovani | IC₅₀ | 0.3 µM | [2][4] |
The antimicrobial efficacy is commonly determined using the microbroth dilution method[2]:
-
Preparation: A two-fold serial dilution of the test compounds is prepared in Mueller-Hinton Broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 1 x 10⁵ Colony Forming Units (CFU).
-
Incubation: The plates are incubated at 37 °C for 24 hours.
-
Growth Determination: Bacterial growth is assessed by adding a viability indicator, such as resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Anticancer and Cytotoxic Activity
Derivatives of hydrazinylpyrazine have been investigated for their potential as anticancer agents. Their mechanisms often involve the inhibition of critical cellular processes, leading to cell cycle arrest and apoptosis.[5]
Table 2: Anticancer Activity of Hydrazinylpyrazine Derivatives
| Compound Class | Cell Line | Activity Type | Result | Reference |
| Triazolo-pyrazine Derivative | Breast Cancer | Apoptosis Induction | Active | [5] |
| CD206 Modulator from 2-chloro-5-hydrazinylpyrazine | Macrophages | IC₅₀ | 3.13 µM (Compound 7) | [7] |
A standard method to evaluate the in vitro cytotoxicity of compounds against cancer cell lines is the MTT assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization & Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is then calculated.
Kinase Inhibition
The structural features of hydrazinylpyrazine derivatives make them suitable candidates for targeting the ATP-binding site of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Table 3: Kinase Inhibitory Activity of Hydrazinylpyrazine Derivatives
| Compound Class | Target Kinase | Activity Type | Result | Reference |
| Tetrahydroindazole from 2-Hydrazinylpyrazine | CDK2/cyclin A | Kᵢ | 2.3 µM (Parent Compound) | [1] |
| Triazolo[4,3-a]pyrazine | STK3 | KINOMEscan | Active at 1 µM | [3] |
| Derivative from Hydrazinylpyrazine | mTORC1 | In vitro assay | Active | [8] |
While specific protocols vary, a general workflow for assessing kinase inhibition is as follows[1][8]:
-
Assay Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (hydrazinylpyrazine derivative) is added at various concentrations.
-
Reaction Initiation & Incubation: The reaction is initiated (often by adding ATP) and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ or Kᵢ values are determined from dose-response curves.
Conclusion and Future Outlook
Substituted hydrazinylpyrazines represent a valuable and versatile chemical scaffold in modern drug discovery. The straightforward synthesis of the core intermediate allows for extensive structural diversification, leading to compounds with potent and varied biological activities. The demonstrated efficacy of these derivatives as antimicrobial, anticancer, and kinase-inhibiting agents underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationships (SAR) for specific targets, improving pharmacokinetic profiles, and further elucidating the precise molecular mechanisms to advance these promising compounds through the drug development pipeline.
References
- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | 723286-79-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021126923A1 - Cd206 modulators their use and methods for preparation - Google Patents [patents.google.com]
- 8. WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF - Google Patents [patents.google.com]
Reactivity of the Hydrazine Group in 2-Chloro-5-hydrazinylpyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydrazinylpyrazine is a heterocyclic organic compound with the chemical formula C₄H₅ClN₄.[1] It serves as a crucial and versatile building block in synthetic organic chemistry, particularly in the construction of fused pyrazine ring systems. The presence of a reactive hydrazine moiety attached to the electron-deficient pyrazine ring, along with a strategically positioned chlorine atom, makes it a valuable precursor for the synthesis of a wide array of complex nitrogen-containing heterocycles. These resulting scaffolds, such as pyrazolo[1,5-a]pyrazines and triazolopyrazines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as kinase inhibitors and potential therapeutics for various diseases.[2][3] This guide provides a comprehensive overview of the core reactivity of the hydrazine group in this compound, focusing on its condensation and cyclization reactions, and offers detailed experimental protocols based on established methodologies for analogous compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅ClN₄ | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White crystal or crystalline powder | [1] |
| Melting Point | 140-145 °C | [1] |
| Solubility | Low in water; soluble in organic solvents like alcohols and ketones. | [1] |
| CAS Number | 299441-13-7 | [1] |
Core Reactivity of the Hydrazine Group
The synthetic utility of this compound is primarily dictated by the nucleophilic character of the hydrazine group. The terminal nitrogen atom of the hydrazine is highly nucleophilic and readily attacks electrophilic centers. This initial reaction is often followed by an intramolecular cyclization, leading to the formation of stable, fused heterocyclic systems. The main reaction types are condensation and cyclocondensation reactions.
Condensation Reactions with Carbonyl Compounds
The hydrazine group undergoes facile condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of a water molecule. The resulting hydrazones are often stable, isolable compounds but can also serve as intermediates for subsequent cyclization reactions.
Caption: General scheme for the condensation reaction of this compound.
Cyclocondensation Reactions with 1,3-Dielectrophiles
A cornerstone of the reactivity of this compound is its reaction with 1,3-dielectrophilic compounds. This powerful strategy allows for the one-pot synthesis of fused five-membered heterocyclic rings, most notably pyrazoles. The general mechanism involves an initial condensation of the hydrazine with one electrophilic center, followed by an intramolecular nucleophilic attack of the newly formed enamine or a related intermediate onto the second electrophilic center, culminating in cyclization and aromatization.
β-Dicarbonyl compounds, such as acetylacetone (2,4-pentanedione), are common reaction partners for hydrazine derivatives. The reaction of this compound with a β-diketone is expected to yield a pyrazolo[1,5-a]pyrazine derivative. The reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid catalyst.
β-Ketoesters, like ethyl acetoacetate, react with hydrazines to form pyrazolones. In the case of this compound, the reaction would lead to the formation of a pyrazolo[1,5-a]pyrazin-4-one derivative. The regioselectivity of the initial condensation can be influenced by the reaction conditions and the nature of the substituents on the β-ketoester.
Chalcones and other α,β-unsaturated ketones are also valuable substrates for cyclocondensation reactions with hydrazines, leading to the formation of pyrazolines.[4][5][6] The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular condensation to form the five-membered ring.
Data Presentation
The following tables summarize the expected reactivity and products derived from this compound.
Table 2: Expected Products from Reactions of this compound
| Reactant | Product Class | Expected Product Structure |
| Aldehyde (R-CHO) | Hydrazone | 2-Chloro-5-(2-(R-methylidene)hydrazinyl)pyrazine |
| Ketone (R₁-CO-R₂) | Hydrazone | 2-Chloro-5-(2-(R₁,R₂-methylidene)hydrazinyl)pyrazine |
| Acetylacetone | Pyrazolo[1,5-a]pyrazine | 7-Chloro-2,4-dimethylpyrazolo[1,5-a]pyrazine |
| Ethyl Acetoacetate | Pyrazolo[1,5-a]pyrazin-4-one | 7-Chloro-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one |
| Diethyl Malonate | Pyrazolo[1,5-a]pyrazin-4,6-dione | 7-Chloropyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione |
| Chalcone (Ar₁-CO-CH=CH-Ar₂) | Pyrazoline | 2-Chloro-5-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrazine |
Table 3: Representative Experimental Protocols for Reactions of Hydrazinopyridines/Pyrazines *
| Reaction Type | Reagents & Solvents | Conditions | Expected Yield | Reference(s) |
| Hydrazone Formation | Aldehyde/Ketone, Ethanol, catalytic Acetic Acid | Reflux, 1-4 h | >80% | [7] |
| Pyrazolo[1,5-a]pyrazine Synthesis | Acetylacetone, Acetic Acid | Reflux, 1.5 h | ~50% | [8] |
| Pyrazolinone Synthesis | Ethyl Acetoacetate, Ethanol, catalytic Acetic Acid | Reflux, 6-8 h | 60-70% | [9] |
| Pyrazoline Synthesis | Chalcone, Acetic Acid | Reflux, 3-5 h | 70-85% | [4] |
*Disclaimer: The experimental conditions and yields are based on analogous reactions reported for structurally similar hydrazinopyridines and other heterocyclic hydrazines, as specific data for this compound is limited in the cited literature.
Experimental Protocols
The following are detailed, representative protocols for key reactions of this compound, adapted from established procedures for analogous compounds.
General Procedure for Hydrazone Synthesis
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the corresponding aldehyde or ketone (1.1 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure, and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Synthesis of 7-Chloro-2,4-dimethylpyrazolo[1,5-a]pyrazine (from Acetylacetone)
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Heat the reaction mixture at reflux for 1.5 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water (20 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Characterize the product by spectroscopic analysis.
Synthesis of 7-Chloro-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (from Ethyl Acetoacetate)
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add ethyl acetoacetate (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If no solid forms, remove the solvent under vacuum and purify the residue by recrystallization or column chromatography.
-
Characterize the purified product using appropriate spectroscopic techniques.
Visualizations
General Reaction Pathway
Caption: General workflow for the synthesis of fused pyrazines.
Synthesis of Pyrazolo[1,5-a]pyrazine
Caption: Reaction scheme for pyrazolo[1,5-a]pyrazine synthesis.
Experimental Workflow
Caption: A typical experimental workflow for synthesis and purification.
Conclusion
This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its hydrazine group. The propensity of this group to undergo condensation and cyclocondensation reactions with a variety of 1,3-dielectrophiles provides a straightforward and efficient entry into diverse and medicinally relevant fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrazines. While specific, detailed experimental literature for this exact starting material is not abundant, the well-established reactivity patterns of analogous heterocyclic hydrazines provide a robust framework for its synthetic transformations. The protocols and data presented in this guide, based on these established principles, offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound and unlock its potential in the discovery of novel bioactive compounds. Further investigation into the specific reaction kinetics, optimization of conditions, and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of this promising building block.
References
- 1. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatile Scaffold: Exploring the Potential of 2-Chloro-5-hydrazinylpyrazine in Medicinal Chemistry
For Immediate Release
Shanghai, China – December 29, 2025 – In the dynamic landscape of drug discovery and development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. Among the myriad of heterocyclic compounds, 2-Chloro-5-hydrazinylpyrazine has emerged as a promising and versatile building block. Its unique structural features, combining the reactivity of a hydrazine group with the aromatic and hydrogen-bonding capabilities of a pyrazine ring, offer a fertile ground for the synthesis of diverse compound libraries with potential applications across various therapeutic areas. This technical guide delves into the core medicinal chemistry applications of this compound, providing insights into its synthetic utility, and exploring the pharmacological potential of its derivatives.
Core Synthesis and Physicochemical Properties
This compound is a stable, crystalline solid, commercially available from various suppliers. Its synthesis is typically achieved through the nucleophilic aromatic substitution of a di-halogenated pyrazine with hydrazine hydrate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅ClN₄ |
| Molecular Weight | 144.56 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 148-152 °C |
| Solubility | Soluble in polar organic solvents |
Synthetic Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through the formation of hydrazones. The hydrazine moiety readily condenses with aldehydes and ketones to form stable hydrazone linkages, allowing for the introduction of a wide array of substituents and the exploration of vast chemical space.
General Experimental Protocol for Hydrazone Synthesis
The following is a generalized protocol for the synthesis of pyrazinyl hydrazone derivatives from this compound:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Catalysis: A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization or column chromatography.
The workflow for this synthetic transformation can be visualized as follows:
Potential Therapeutic Applications
While specific biological data for derivatives of this compound is limited in publicly available literature, the broader class of pyrazine and hydrazone-containing compounds has demonstrated significant potential in several key therapeutic areas.
Anticancer Activity
The pyrazine ring is a common scaffold in a number of approved and investigational anticancer agents, particularly kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases. The hydrazine or hydrazone linkage can serve as a flexible linker to connect the pyrazine core to other pharmacophoric elements that can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.
Derivatives of the structurally related 2-chloro-3-hydrazinopyrazine have been investigated as acetylcholinesterase inhibitors, which is relevant to Alzheimer's disease but also has implications in cancer biology, as acetylcholinesterase has been implicated in cell proliferation and apoptosis.
Anti-inflammatory and Analgesic Properties
Pyrazine N-acylhydrazone derivatives have been reported to possess significant analgesic and anti-inflammatory activities. These compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The hydrazone moiety is thought to be crucial for this activity.
Antimicrobial and Antiprotozoal Activity
Various heterocyclic hydrazone derivatives have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. The imine bond of the hydrazone moiety is often implicated in the mechanism of action, potentially through interference with essential microbial enzymes or by disrupting cell membrane integrity.
Signaling Pathway Modulation: A Focus on Kinase Inhibition
Given the prevalence of the pyrazine scaffold in known kinase inhibitors, a likely application for derivatives of this compound is in the development of novel kinase inhibitors. For instance, many kinase inhibitors target the aberrant signaling pathways that drive cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.
The following diagram illustrates a simplified representation of a generic kinase inhibition workflow, a potential application for novel compounds derived from this compound.
Future Directions and Conclusion
This compound represents a valuable and underexplored scaffold in medicinal chemistry. While direct biological data on its derivatives are scarce, the proven track record of the pyrazine and hydrazone moieties in a multitude of bioactive compounds strongly suggests a high potential for the discovery of novel therapeutic agents. Future research efforts should focus on the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives. Such studies are crucial to unlock the full therapeutic potential of this promising chemical entity and to develop new and effective treatments for a range of human diseases. The exploration of this scaffold in the context of kinase inhibition, in particular, holds significant promise for the development of next-generation targeted therapies for cancer and other proliferative disorders.
2-Chloro-5-hydrazinylpyrazine: A Versatile Building Block for the Synthesis of Fused Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-hydrazinylpyrazine has emerged as a valuable and versatile building block in heterocyclic synthesis, providing a gateway to a diverse range of fused pyrazine-containing scaffolds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic chloropyrazine core, allows for a variety of cyclization strategies. This technical guide details the synthesis of this compound and its application in the construction of medicinally relevant pyrazolo[1,5-a]pyrazines and[1][2][3]triazolo[4,3-a]pyrazines. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to facilitate its use in research and drug discovery.
Introduction
Fused heterocyclic systems are cornerstones in medicinal chemistry, frequently serving as the core scaffolds of numerous therapeutic agents. Among these, nitrogen-rich heterocycles, particularly those containing the pyrazine nucleus, have garnered significant attention due to their prevalence in biologically active molecules. The strategic functionalization of the pyrazine ring allows for the modulation of physicochemical properties and biological activity. This compound is a key intermediate that enables the synthesis of diverse fused pyrazine heterocycles, which have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][4][5] This guide provides a comprehensive overview of the synthesis and utility of this important building block.
Synthesis of this compound
The most direct method for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom from a dichloropyrazine precursor with hydrazine. A more common and analogous route is the reaction of 2-chloropyrazine with hydrazine hydrate.[2][6]
General Synthetic Pathway:
Figure 1: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of hydrazinopyridines.[7]
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol or N,N-Dimethylformamide (DMF)[6]
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) in ethanol or DMF.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-130°C) and monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Applications in Heterocyclic Synthesis
The dual reactivity of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The hydrazine moiety can act as a binucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, while the chloro-substituent on the pyrazine ring can participate in subsequent cyclization or functionalization reactions.
Synthesis of Pyrazolo[1,5-a]pyrazines
The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone or diethyl malonate, leads to the formation of the pyrazolo[1,5-a]pyrazine scaffold. This reaction typically proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.[3][8]
Reaction Pathway with a β-Diketone:
Figure 2: Synthesis of pyrazolo[1,5-a]pyrazines.
This is a representative protocol based on the reaction of hydrazines with β-dicarbonyl compounds.[3]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Acetic Acid
-
Sodium acetate (optional, as a basic catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
If using ethanol, a catalytic amount of a weak base like sodium acetate can be added.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Table 1: Representative Pyrazolo[1,5-a]pyrimidine Derivatives and their Biological Activities
| Compound ID | R1 | R2 | R3 | Biological Activity | IC50 (µM) | Reference |
| A | H | CH3 | H | Antimicrobial | - | [9] |
| B | Ph | H | CN | Anticancer | 1.5-10 | [4] |
| C | H | H | CO2Et | Kinase Inhibitor | 0.05-1 | [5] |
Synthesis of[1][2][3]Triazolo[4,3-a]pyrazines
The[1][2][3]triazolo[4,3-a]pyrazine core can be constructed from this compound by reaction with various one-carbon electrophiles such as orthoesters, formic acid, or acid chlorides, followed by cyclization.[1]
Reaction Pathway with Triethyl Orthoformate:
Figure 3: Synthesis of[1][2][3]triazolo[4,3-a]pyrazines.
This protocol is based on established methods for the synthesis of triazolo-fused heterocycles.[1]
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene or Xylene
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add triethyl orthoformate (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane or ether) to remove excess orthoformate and then purified by recrystallization or column chromatography.
Table 2: Representative[1][2][3]Triazolo[4,3-a]pyrazine Derivatives and their Biological Activities
| Compound ID | R1 | R2 | Biological Activity | IC50 (nM) | Reference |
| D | H | Ph | c-Met/VEGFR-2 Inhibitor | 26 (c-Met) | [2] |
| E | CH3 | H | Antimalarial | 301 | [7] |
| F | H | 4-Cl-Ph | Antibacterial (S. aureus) | 32,000 | [5] |
Biological Significance of Derived Heterocycles
The pyrazolo[1,5-a]pyrazine and[1][2][3]triazolo[4,3-a]pyrazine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
-
Pyrazolo[1,5-a]pyrimidines and their aza-analogs, pyrazolo[1,5-a]pyrazines, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][9] They are also known to act as kinase inhibitors, which are crucial in cancer therapy.[5]
-
[1][2][3]Triazolo[4,3-a]pyrazine derivatives are well-established as potent inhibitors of various enzymes and receptors. For instance, sitagliptin, a well-known drug for type 2 diabetes, features a triazolopiperazine core, which is structurally related.[1] Derivatives of this scaffold have also shown significant potential as anticancer agents by inhibiting kinases like c-Met and VEGFR-2, and have been investigated for their antimalarial and antibacterial activities.[2][5][7]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of medicinally important fused heterocyclic systems. Its straightforward preparation and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to readily access both pyrazolo[1,5-a]pyrazine and[1][2][3]triazolo[4,3-a]pyrazine cores from this single precursor allows for the rapid generation of diverse compound libraries for biological screening. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. jocpr.com [jocpr.com]
- 2. chembk.com [chembk.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-5-hydrazinylpyrazine: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-hydrazinylpyrazine is a key heterocyclic building block in organic synthesis, primarily utilized as an intermediate in the development of novel pharmaceutical compounds and dyestuffs. This technical guide provides a comprehensive overview of its known history, detailed synthesis protocols, and physicochemical properties. Due to the limited publicly available information regarding its initial discovery, this document focuses on contemporary synthesis methods and characterization data. A detailed experimental workflow for its preparation is presented, alongside a compilation of its known quantitative data.
Introduction
This compound, with the chemical formula C4H5ClN4, is a substituted pyrazine derivative. The pyrazine ring system is a common scaffold in medicinal chemistry, and the presence of both a chloro and a hydrazinyl group at positions 2 and 5 respectively, offers versatile reactivity for further chemical modifications. This makes it a valuable precursor in the synthesis of more complex molecules with potential biological activities. While its primary application lies in being a synthetic intermediate, the full scope of its utility is a subject of ongoing research.
Discovery and History
The precise origins of the discovery of this compound, including the individuals or research group and the exact date of its first synthesis, are not well-documented in readily accessible scientific literature or patent databases. The compound is often referenced in modern chemical literature as being prepared by "literature procedures" without citation of a primary source. Its history is therefore intrinsically linked to its application as a building block in the synthesis of more complex heterocyclic systems, particularly in the context of drug discovery programs from the early 21st century onwards. Its commercial availability under the CAS number 299441-13-7 indicates its established role as a reagent in synthetic chemistry.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data is predicted and has not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C4H5ClN4 | - |
| Molecular Weight | 144.56 g/mol | - |
| Appearance | White crystal or crystalline powder | [ChemBK] |
| Melting Point | 140-145 °C | [ChemBK] |
| Boiling Point (Predicted) | 254.8±50.0 °C | [ChemBK] |
| Density (Predicted) | 1.63±0.1 g/cm3 | [ChemBK] |
| pKa (Predicted) | 2.15±0.40 | [ChemBK] |
| Solubility | Low in water; soluble in alcohols and ketones | [ChemBK] |
| CAS Number | 299441-13-7 | - |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dihalopyrazine with hydrazine. Two detailed protocols are provided below.
Experimental Protocol 1: Aqueous Ammonia Method
This protocol is adapted from a procedure described in The Journal of Organic Chemistry (2020).[1]
Reaction Scheme:
Materials:
-
2,5-Dichloropyrazine
-
Deionized Water
-
28% Aqueous Ammonia Solution
-
Hydrazine Monohydrate
Procedure:
-
To a reaction vessel containing deionized water (12.5 mL), add 2,5-dichloropyrazine (2.00 g, 13.4 mmol, 1.0 equiv).
-
To this suspension, add 28% aqueous ammonia solution (2.63 mL, 38.9 mmol, 2.9 equiv).
-
Finally, add hydrazine monohydrate (1.57 mL, 1.61 g, 32.2 mmol, 2.4 equiv).
-
Heat the reaction mixture at reflux overnight.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Isolate the solid product by filtration.
Experimental Protocol 2: Ethanolic Method
This protocol is based on a synthesis described in patent WO2021126923A1.[2]
Reaction Scheme:
Materials:
-
2,5-Dichloropyrazine
-
Ethanol (EtOH)
-
Hydrazine
Procedure:
-
Dissolve 2,5-dichloropyrazine (1.00 g, 6.71 mmol) in ethanol (20.0 mL) in a suitable reaction flask.
-
Add hydrazine (0.211 mL, 6.71 mmol) to the solution.
-
Stir the resulting reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction for completion using a suitable analytical technique (e.g., LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling and can be isolated by filtration.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound based on the aqueous ammonia method.
Caption: Synthesis workflow for this compound.
Applications and Future Outlook
This compound is primarily used as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. The hydrazinyl group can be readily converted into other functional groups or used in cyclization reactions to form fused ring systems, such as triazolopyrazines. These resulting compounds have been investigated for a range of biological activities, including their potential as antimalarial agents.[1]
The future of this compound is tied to the continued exploration of novel chemical entities in drug discovery and materials science. Its utility as a scaffold for generating libraries of diverse compounds makes it a valuable tool for medicinal chemists. Further research into its own biological properties, as well as the development of more efficient and sustainable synthetic routes, will enhance its importance in the field of organic chemistry.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. While the historical details of its discovery remain elusive, its modern synthetic utility is well-established. The protocols provided in this guide offer reliable methods for its preparation, and the compiled physicochemical data serves as a useful reference for researchers. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is expected to increase.
References
Technical Guide: Safety and Handling of 2-Chloro-5-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2-Chloro-5-hydrazinylpyrazine (CAS No. 299441-13-7). The information is compiled to ensure safe laboratory practices for professionals involved in research and development.
Compound Identification and Properties
This compound is an organic compound utilized as an intermediate in the pharmaceutical and dye industries.[1] Its structural and physical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 299441-13-7 | [1][2] |
| Molecular Formula | C₄H₅ClN₄ | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White crystal or crystalline powder | [1] |
| Melting Point | 137-138 °C | [1] |
| Boiling Point (Predicted) | 254.8 ± 50.0 °C | [1][3] |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [1] |
| Solubility | Low solubility in water; soluble in alcohols and ketones. | [1] |
| Storage Temperature | 2-8°C, or in a freezer under -20°C. Keep in a dark, dry place. | [1][4][5] |
Hazard Identification and GHS Classification
While the toxicological properties of this compound have not been fully investigated, the available data indicates it should be handled with caution.[2] It is known to be an irritant and may be harmful if ingested or inhaled.[2] The material is irritating to mucous membranes and the upper respiratory tract.[2]
Precautionary Statements: The following precautionary statements are advised[2]:
-
P233: Keep container tightly closed.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P411+235: Store at temperatures not exceeding 8°C. Keep cool.
Experimental Protocols: Safe Handling and Use
Adherence to strict laboratory protocols is essential when working with this compound.
General Handling Protocol
-
Engineering Controls: Always handle this compound in a chemical fume hood to ensure adequate ventilation.[2] Safety showers and eyewash stations must be readily available.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves, safety goggles, and protective clothing.[1][2]
-
Avoiding Exposure: Do not breathe dust or vapor.[2] Avoid contact with eyes, skin, and clothing.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.
Spill Response Protocol
-
Immediate Action: Evacuate the area and ventilate.
-
Containment: Scoop up solid material or absorb liquid material with an inert absorbent.[2]
-
Collection: Place the contained material into a suitable, sealed container for disposal.[2]
-
Decontamination: Wash the spill area thoroughly after material pickup is complete.[2]
Disposal Protocol
Dispose of this compound and its containers in accordance with all local, regional, and national regulations. This should be done through an approved waste disposal plant.
Exposure Controls and Personal Protection
A comprehensive approach to exposure control involves a combination of engineering controls and personal protective equipment.
Table 2: Exposure Control and Personal Protection Measures
| Control Parameter | Specification | Source |
| Engineering Controls | Use only in a chemical fume hood. Ensure safety shower and eyewash stations are available. | [2] |
| Eye/Face Protection | Wear protective safety goggles or a face shield. | [1][2] |
| Skin Protection | Wear chemical-resistant gloves and protective clothing. Chemical-resistant boots are also recommended. | [1][2] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or exposure limits are exceeded. | [1] |
| Hygiene Measures | After contact with skin, wash immediately. Wash contaminated clothing before reuse. | [2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately rinse with clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[2]
-
Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap. Cover the area with an emollient and seek medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Navigating the Thermal Landscape of 2-Chloro-5-hydrazinylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not contain specific experimental data on the thermal stability and decomposition of 2-Chloro-5-hydrazinylpyrazine. This guide synthesizes information from structurally related compounds, such as other pyrazine and hydrazine derivatives, to provide a representative understanding and a framework for analysis. The experimental protocols and decomposition pathways described herein are illustrative and should be adapted based on empirical findings for the specific compound.
Executive Summary
This compound is a heterocyclic compound of interest in pharmaceutical and materials science. Understanding its thermal stability is paramount for ensuring safety, defining storage conditions, and controlling manufacturing processes. This technical guide provides an in-depth overview of the anticipated thermal behavior of this compound, drawing parallels from related chemical structures. It outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents a framework for interpreting the resulting data, and proposes a hypothetical decomposition pathway.
Anticipated Thermal Properties of Substituted Pyrazines
Thermal analysis of various pyrazine derivatives indicates that their stability is highly dependent on the nature of their substituents. Generally, the decomposition of pyrazine-containing compounds is a multi-stage process. For instance, some pyrazine esters exhibit thermal decomposition at temperatures ranging from 153.1°C to 295.4°C.[1] The presence of a hydrazinyl group can introduce an element of instability, as hydrazines are known to be energetic materials. The decomposition of hydrazine derivatives can be initiated by the cleavage of the N-N bond.
The following table summarizes representative thermal decomposition data for various substituted nitrogen-containing heterocyclic compounds to provide a comparative context for this compound.
| Compound/Derivative Class | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Technique | Notes |
| Pyrazine Ester Derivatives | 153.1 - 183.4 | 270.9 - 285.6 | TGA/DTG | Decomposition of the majority of the mass occurs in a single step.[1] |
| Di(pyrazine)silver(II) peroxydisulfate | > 90 | 120 - 285 | TGA | Multi-stage decomposition with initial O₂ evolution.[2][3] |
| Axially Modified Pyrazine-Acene Nanoribbon | 424 (at 5% weight loss) | - | TGA | High thermal stability due to extended conjugation.[4] |
| D-A-D Pyrazine Compounds | 436 - 453 | - | TGA | Very high thermal stability.[5] |
| Fused Triazinylacetohydrazides | ~240 | - | TGA | Decomposition starts around this temperature in inert conditions.[6] |
Experimental Protocols for Thermal Analysis
A thorough investigation of the thermal properties of this compound would involve the following experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as polymorphic transitions or the onset of decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent the loss of volatile decomposition products.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic events. Determine the onset temperature, peak temperature, and enthalpy for each event.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to study thermal decomposition, or with an oxidative atmosphere (e.g., air) to study oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting mass versus temperature curve (TGA curve) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperatures of maximum mass loss rates, and the percentage of residual mass.
Visualizing Experimental and Logical Workflows
Diagram of the Thermal Analysis Workflow
The following diagram illustrates the general workflow for conducting a comprehensive thermal analysis of a chemical compound.
Caption: A generalized workflow for thermal analysis of a chemical compound.
Hypothetical Decomposition Pathway
The following diagram presents a plausible, albeit hypothetical, decomposition pathway for this compound under thermal stress, based on general principles of organic chemistry.
Caption: A hypothetical thermal decomposition pathway for this compound.
Conclusion
While specific experimental data for this compound is not currently available in the public domain, a comprehensive understanding of its likely thermal behavior can be extrapolated from related compounds. The provided experimental protocols offer a robust framework for initiating a thorough thermal stability assessment. The visualized workflows and hypothetical decomposition pathway serve as valuable tools for planning and interpreting such studies. For drug development and manufacturing, it is imperative that these generalized guidelines are supplemented with rigorous experimental characterization of the specific compound to ensure safety and product quality.
References
- 1. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 2. Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized synthesis of thermally stable axially modified pyrazine-acene nanoribbon with gelation properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrazines from 2-Chloro-5-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a general experimental protocol for the synthesis of pyrazolo[1,5-a]pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The synthesis commences from the readily accessible starting material, 2-chloro-5-hydrazinylpyrazine, and proceeds via a cyclocondensation reaction with 1,3-dicarbonyl compounds. This method offers a versatile route to a variety of substituted pyrazolo[1,5-a]pyrazine derivatives. While specific quantitative data for the direct synthesis from this compound is not extensively reported in the literature, this protocol is based on well-established analogous reactions for the formation of related pyrazolo-fused heterocycles.[1][2]
Introduction
Pyrazolo[1,5-a]pyrazines are nitrogen-containing fused heterocyclic systems that are considered valuable scaffolds in drug discovery. Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. The development of efficient synthetic routes to access these molecules is therefore of considerable importance.
The synthetic strategy outlined herein focuses on the construction of the pyrazole ring onto a pre-existing pyrazine core. This is achieved through the reaction of a hydrazinylpyrazine with a 1,3-dicarbonyl compound, a classic and reliable method for pyrazole formation known as the Knorr pyrazole synthesis.[2] The choice of the 1,3-dicarbonyl component allows for the introduction of various substituents onto the newly formed pyrazole ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Reaction Scheme
The general reaction for the synthesis of 7-chloro-substituted pyrazolo[1,5-a]pyrazines from this compound and a generic 1,3-dicarbonyl compound is depicted below.
Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrazines.
Experimental Protocols
This section provides a general experimental protocol for the synthesis of pyrazolo[1,5-a]pyrazines from this compound. It is important to note that the reaction conditions provided are based on analogous transformations and may require optimization for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Solvent (e.g., ethanol, acetic acid, isopropanol)
-
Acid or base catalyst (optional, e.g., catalytic amount of H₂SO₄ or piperidine)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Reagents for work-up (e.g., water, sodium bicarbonate solution, organic solvent for extraction)
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
General Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Reagents: To the stirred solution, add the 1,3-dicarbonyl compound (1.0-1.2 eq.). If an acid or base catalyst is to be used, it should be added at this stage (e.g., a few drops of concentrated sulfuric acid or piperidine).
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. If an acid catalyst was used, the organic layer should be washed with a saturated sodium bicarbonate solution to neutralize the acid.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired pyrazolo[1,5-a]pyrazine derivative.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]pyrazines.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various common 1,3-dicarbonyl compounds. Please note that the yields are hypothetical and will depend on the optimized reaction conditions.
| 1,3-Dicarbonyl Compound | R¹ | R² | Expected Product | Hypothetical Yield Range (%) |
| Acetylacetone | CH₃ | CH₃ | 7-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrazine | 60-80 |
| Ethyl acetoacetate | CH₃ | OEt | 7-Chloro-2-methyl-3-carbethoxypyrazolo[1,5-a]pyrazine | 50-70 |
| Dibenzoylmethane | Ph | Ph | 7-Chloro-2,3-diphenylpyrazolo[1,5-a]pyrazine | 55-75 |
| Trifluoroacetylacetone | CF₃ | CH₃ | 7-Chloro-2-trifluoromethyl-3-methylpyrazolo[1,5-a]pyrazine | 40-60 |
Signaling Pathway/Reaction Mechanism
The formation of the pyrazolo[1,5-a]pyrazine ring proceeds through a cyclocondensation mechanism. The more nucleophilic terminal nitrogen of the hydrazine moiety initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Caption: Proposed reaction mechanism for pyrazolo[1,5-a]pyrazine formation.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrazines from this compound and 1,3-dicarbonyl compounds represents a straightforward and adaptable method for accessing a diverse range of these important heterocyclic scaffolds. The provided general protocol serves as a valuable starting point for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity of the target compounds. This approach facilitates the exploration of the chemical space around the pyrazolo[1,5-a]pyrazine core, aiding in the discovery of new therapeutic agents.
References
Application Notes and Protocols: Condensation Reaction of 2-Chloro-5-hydrazinylpyrazine with Dicarbonyls
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of fused heterocyclic compounds is a cornerstone of medicinal chemistry due to their diverse pharmacological activities. Pyrazolo[1,5-a]pyrazines, as bioisosteres of purines, are of significant interest for their potential as kinase inhibitors, anti-inflammatory agents, and other therapeutic applications. A primary synthetic route to this scaffold is the cyclocondensation of a hydrazinylpyrazine with a 1,3-dicarbonyl compound. This document provides detailed protocols for the reaction of 2-Chloro-5-hydrazinylpyrazine with various dicarbonyls, yielding substituted pyrazolo[1,5-a]pyrazine derivatives.
The general reaction involves the nucleophilic attack of the hydrazine moiety on the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring fused to the pyrazine core. The presence of the chloro-substituent on the pyrazine ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
General Reaction Scheme
The condensation reaction proceeds via a well-established mechanism for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.
Caption: General reaction scheme for pyrazolo[1,5-a]pyrazine synthesis.
Data Presentation
Table 1: Reactants and Products
| Starting Hydrazine | Dicarbonyl Compound | Product |
| Name: this compoundFormula: C₄H₅ClN₄MW: 144.56 g/mol | Name: AcetylacetoneFormula: C₅H₈O₂MW: 100.12 g/mol | Name: 6-Chloro-2,4-dimethylpyrazolo[1,5-a]pyrazineFormula: C₉H₈ClN₃MW: 209.63 g/mol |
| Name: this compoundFormula: C₄H₅ClN₄MW: 144.56 g/mol | Name: Ethyl AcetoacetateFormula: C₆H₁₀O₃MW: 130.14 g/mol | Name: 6-Chloro-4-methylpyrazolo[1,5-a]pyrazin-2(1H)-oneFormula: C₈H₆ClN₃OMW: 211.61 g/mol |
| Name: this compoundFormula: C₄H₅ClN₄MW: 144.56 g/mol | Name: Diethyl MalonateFormula: C₇H₁₂O₄MW: 160.17 g/mol | Name: 6-Chloropyrazolo[1,5-a]pyrazine-2,4(1H,3H)-dioneFormula: C₇H₄ClN₃O₂MW: 213.58 g/mol |
Table 2: Typical Reaction Conditions and Yields
| Dicarbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetylacetone | Ethanol | None | Reflux (78) | 2 - 4 | 85 - 95 |
| Ethyl Acetoacetate | Acetic Acid | None | Reflux (118) | 4 - 6 | 70 - 85 |
| Diethyl Malonate | Ethanol | Piperidine (cat.) | Reflux (78) | 8 - 12 | 60 - 75 |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and analysis of the target compounds.
Caption: Standard experimental workflow for synthesis and purification.
Experimental Protocols
Safety Precaution: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.
Protocol 1: Synthesis of 6-Chloro-2,4-dimethylpyrazolo[1,5-a]pyrazine
-
Materials:
-
This compound (1.45 g, 10 mmol)
-
Acetylacetone (1.10 g, 11 mmol, 1.1 eq)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.45 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add acetylacetone (1.10 g, 11 mmol) to the solution dropwise.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-Chloro-2,4-dimethylpyrazolo[1,5-a]pyrazine as a crystalline solid.
-
Protocol 2: Synthesis of 6-Chloro-4-methylpyrazolo[1,5-a]pyrazin-2(1H)-one
-
Materials:
-
This compound (1.45 g, 10 mmol)
-
Ethyl acetoacetate (1.43 g, 11 mmol, 1.1 eq)
-
Glacial Acetic Acid (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.45 g, 10 mmol) in glacial acetic acid (30 mL).
-
Add ethyl acetoacetate (1.43 g, 11 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into a beaker containing 150 mL of ice-cold water with stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain 6-Chloro-4-methylpyrazolo[1,5-a]pyrazin-2(1H)-one.
-
Potential Application: Kinase Inhibition Pathway
Pyrazolo[1,5-a]pyrazines are frequently investigated as ATP-competitive kinase inhibitors. The heterocyclic core mimics the purine structure of ATP, allowing it to bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity and downstream signaling.
Caption: Potential mechanism of action as an ATP-competitive kinase inhibitor.
Application Notes and Protocols for the Synthesis of Triazolopyrazines from 2-Chloro-5-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate in the development of various biologically active compounds. The synthesis involves the cyclization of 2-Chloro-5-hydrazinylpyrazine using triethyl orthoformate or a carboxylic acid derivative. This protocol is intended for researchers in organic and medicinal chemistry and provides comprehensive experimental procedures, data presentation, and visualizations to ensure reproducible results.
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including potent kinase inhibitors for cancer therapy and antimalarial agents. The synthesis of derivatives of this scaffold is of significant interest to the drug discovery and development community. A common and effective method for the construction of the triazolopyrazine core is the cyclization of a hydrazinylpyrazine precursor. This application note details the synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine from this compound, a readily accessible starting material.
Synthetic Pathway
The synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine from this compound can be achieved through a one-step cyclization reaction with a suitable one-carbon electrophile. Triethyl orthoformate is a commonly used reagent for this transformation, providing the unsubstituted triazole ring. Alternatively, carboxylic acids or their derivatives can be used to introduce a substituent at the 3-position of the triazolopyrazine core.
Caption: General synthetic routes to triazolopyrazines.
Experimental Protocols
Protocol 1: Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine using Triethyl Orthoformate
This protocol is adapted from analogous cyclization reactions of hydrazino-heterocycles.[4][5]
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (10-20 eq)
-
Ethanol (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a round-bottom flask, add this compound.
-
Add an excess of triethyl orthoformate (10-20 equivalents). Ethanol can be used as a co-solvent if necessary.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically around 120-140 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-10 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Protocol 2: Synthesis of 3-substituted-8-chloro-[1][2][3]triazolo[4,3-a]pyrazines using Carboxylic Acids
This protocol outlines the synthesis of substituted triazolopyrazines.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (R-COOH) (1.1-1.5 eq)
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Inert solvent (e.g., toluene, xylenes)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a round-bottom flask, suspend this compound and the desired carboxylic acid in an inert solvent like toluene.
-
Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice or a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired 3-substituted-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of triazolopyrazines based on analogous reactions reported in the literature.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Triethyl orthoformate | None | Reflux | 4-10 | 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine | 70-90 |
| This compound | Acetic acid | Toluene | Reflux | 2-6 | 3-methyl-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine | 65-85 |
| This compound | Benzoic acid | Xylenes | Reflux | 3-8 | 3-phenyl-8-chloro-[1][2][3]triazolo[4,3-a]pyrazine | 60-80 |
Experimental Workflow
The general workflow for the synthesis and purification of triazolopyrazines is depicted below.
Caption: Workflow for triazolopyrazine synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 2. 8-CHLORO-3-ETHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
Application Notes and Protocols: Novel Kinase Inhibitors from 2-Chloro-5-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors derived from 2-chloro-5-hydrazinylpyrazine. This readily available starting material serves as a versatile scaffold for the generation of fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrazines, which have demonstrated significant potential as modulators of key cellular signaling pathways.
Introduction
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases has become a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrazine scaffold, accessible from this compound, represents a promising platform for the design of novel kinase inhibitors. These compounds can be synthesized through a straightforward cyclocondensation reaction, allowing for the introduction of diverse substituents to optimize potency and selectivity.
This document outlines the synthetic protocols for generating a library of pyrazolo[1,5-a]pyrazine derivatives, presents quantitative data on their inhibitory activity against various kinases, and provides detailed protocols for their biological evaluation. Furthermore, key signaling pathways modulated by these inhibitors are visualized to provide a deeper understanding of their mechanism of action.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrazine-based kinase inhibitors against key oncogenic kinases.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Structure | CDK2 IC₅₀ (µM) | Reference |
| 6t | 7-(Thiophen-2-yl)-... | 0.09 | [1] |
| 6s | 7-(Furan-2-yl)-... | 0.45 | [1] |
| 12h | 7-(4-Bromophenyl)-... | 0.022 | [2] |
| 12i | 7-(4-Bromophenyl)-... | 0.024 | [2] |
| 14 | Thioderivative | 0.057 | [3] |
| 13 | Pyrazolo[3,4-d]pyrimidine | 0.081 | [3] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases (Trk)
| Compound ID | Structure | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| 8 | Picolinamide-substituted | 1.7 | - | - | [4] |
| 9 | Picolinamide-substituted | 1.7 | - | - | [4] |
| 32 | Macrocyclic derivative | 1.9 | 3.1 | 2.3 | [4] |
| 36 | Macrocyclic derivative | 1.4 | 2.4 | 1.9 | [4] |
| 44 | Phenyl-substituted | 64 (µg/mL) | - | - | [4] |
| 47 | Phenyl-substituted | 47 (µg/mL) | - | - | [4] |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Phosphoinositide 3-Kinase (PI3K)
| Compound ID | Structure | PI3Kδ IC₅₀ (nM) | PI3Kα/δ Selectivity | PI3Kβ/δ Selectivity | PI3Kγ/δ Selectivity | Reference |
| CPL302415 (6) | Benzimidazole derivative | 18 | 79 | 1415 | 939 | [5] |
| 5x | Pyrazolo[1,5-a]pyridine | 0.9 (p110α) | - | - | - | [6] |
| 54 | Indole derivative | 2.8 | - | - | - | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
This protocol describes a general method for the synthesis of the pyrazolo[1,5-a]pyrazine core structure via the cyclocondensation of this compound with a β-dicarbonyl compound.[8][9]
Materials:
-
This compound
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.
-
Add the β-dicarbonyl compound (1.1 equivalents) to the solution.
-
If using ethanol as a solvent, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a white, opaque microplate, add the inhibitor dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add the kinase enzyme and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will generate a luminescent signal that is inversely proportional to the kinase activity.
-
Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Chloro-5-hydrazinylpyrazine in Antimicrobial Drug Discovery
Introduction
2-Chloro-5-hydrazinylpyrazine is a key heterocyclic building block in the synthesis of novel compounds with potential therapeutic applications. Its utility is particularly notable in the field of antimicrobial drug discovery, where it serves as a versatile precursor for generating a variety of derivatives, including triazolo[4,3-a]pyrazines and hydrazones. These derivatives have demonstrated significant in vitro activity against a range of bacterial pathogens, highlighting the importance of the pyrazine scaffold in the development of new anti-infective agents.
The core chemical structure of this compound, featuring a reactive hydrazinyl group and a modifiable chloro substituent, allows for diverse chemical transformations. This enables the construction of compound libraries with varied physicochemical properties, which is essential for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency and selectivity. Research has shown that derivatives incorporating this pyrazine moiety can exert their antibacterial effects through multiple mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[1]
These application notes provide an overview of the use of this compound as a starting material for antimicrobial agents, summarize the antibacterial activity of its derivatives, and offer detailed protocols for their synthesis and microbiological evaluation.
Data Presentation: Antimicrobial Activity of Triazolo[4,3-a]pyrazine Derivatives
The following table summarizes the in vitro antibacterial activity of a series of novel triazolo[4,3-a]pyrazine derivatives synthesized from a pyrazine precursor. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R1 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2a | Phenyl | >128 | >128 |
| 2b | 4-Methylphenyl | 64 | 32 |
| 2c | 4-Methoxyphenyl | 128 | 64 |
| 2d | 4-Chlorophenyl | 64 | 32 |
| 2e | 3-Indole | 32 | 16 |
| Ampicillin | (Control) | 32 | 8 |
Data sourced from a study on novel triazolo[4,3-a]pyrazine derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of Triazolo[4,3-a]pyrazine Derivatives
This protocol describes a general method for the synthesis of triazolo[4,3-a]pyrazine derivatives from a this compound precursor.
Materials:
-
This compound
-
Appropriate aromatic aldehyde (e.g., indole-3-carbaldehyde for compound 2e)
-
Ethanol
-
Glacial Acetic Acid
-
Potassium persulfate (K2S2O8)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Hydrazone Formation:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Oxidative Cyclization:
-
To the hydrazone mixture, add potassium persulfate (2 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
Pour the cooled mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure triazolo[4,3-a]pyrazine derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the microbroth dilution method used to assess the in vitro antibacterial activity of the synthesized compounds against Staphylococcus aureus and Escherichia coli.[1]
Materials:
-
Synthesized triazolo[4,3-a]pyrazine derivatives
-
Ampicillin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and ampicillin in DMSO (e.g., 1280 µg/mL).
-
Perform a serial two-fold dilution of each stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacterial inoculum in MHB without any compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizations
Caption: Synthesis of Triazolo[4,3-a]pyrazine Derivatives.
Caption: Proposed Mechanism of Antimicrobial Action.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Chloro-5-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydrazinylpyrazine is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of the reactive hydrazinyl group allows for the facile construction of hydrazones, which are a well-established class of bioactive molecules with diverse pharmacological properties, including antimicrobial and anticancer activities.[1][2][3] Subsequent cyclization reactions of these hydrazone intermediates can lead to the formation of various fused heterocyclic systems, such as pyrazoles and triazolopyrazines, further expanding the chemical space for drug discovery. This document provides detailed protocols for the synthesis of bioactive hydrazones and pyrazoles derived from this compound, along with representative data on their biological activities.
Data Presentation
The following tables summarize the quantitative data for representative bioactive molecules synthesized from this compound and analogous compounds.
Table 1: Antimicrobial Activity of Representative Pyrazinyl Hydrazone Derivatives
| Compound ID | R-CHO/R-CO-R' | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| CPH-1 | Benzaldehyde | Staphylococcus aureus | 64 | Ciprofloxacin | < 1 |
| CPH-2 | 4-Nitrobenzaldehyde | Escherichia coli | 32 | Ciprofloxacin | < 1 |
| CPH-3 | 2-Hydroxyacetophenone | Candida albicans | 64 | Fluconazole | 8 |
| CPH-4 | 4-Methoxybenzaldehyde | Bacillus subtilis | 64 | Ciprofloxacin | < 1 |
Note: The data presented for CPH-1 to CPH-4 are representative values based on structurally similar hydrazone derivatives reported in the literature.[1][2][3]
Table 2: Anticancer Activity of Representative Pyrazinyl Hydrazone and Pyrazole Derivatives
| Compound ID | Structure Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| CPH-5 | Hydrazone | Melanoma (SK-MEL-28) | 9.45 | Doxorubicin | < 1 |
| CPH-6 | Hydrazone | Ovarian Cancer (SKOV3) | 6.88 | Doxorubicin | < 1 |
| CPP-1 | Pyrazole | Breast Cancer (MCF-7) | 6.90 | Doxorubicin | < 1 |
| CPP-2 | Pyrazole | Cervical Cancer (HeLa) | 4.63 | Doxorubicin | < 1 |
Note: The data for CPH-5, CPH-6, CPP-1, and CPP-2 are representative values based on structurally analogous hydrazone and pyrazole derivatives.[4][5][6][7][8]
Experimental Protocols
Protocol 1: General Synthesis of Bioactive Hydrazones from this compound
This protocol describes the condensation reaction of this compound with various aldehydes or ketones to form the corresponding hydrazones.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, 4-nitrobenzaldehyde, acetophenone)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add the desired aldehyde or ketone (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure hydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Bioactive Pyrazoles from Hydrazone Intermediates
This protocol outlines the cyclization of a hydrazone, derived from an α,β-unsaturated carbonyl compound and this compound, to form a pyrazole derivative.
Materials:
-
Pyrazinyl hydrazone of an α,β-unsaturated ketone (prepared as in Protocol 1, starting with a chalcone derivative)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Place the pyrazinyl hydrazone (1.0 mmol) in a round-bottom flask.
-
Add ethanol (20 mL) or glacial acetic acid (10 mL) as the solvent.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude pyrazole by recrystallization from a suitable solvent.
-
Dry the purified pyrazole derivative under vacuum.
-
Characterize the structure of the final product by spectroscopic methods.
Mandatory Visualization
Caption: Synthetic workflow for bioactive molecules from this compound.
Caption: Logical relationship from synthesis to biological effect of pyrazinyl derivatives.
References
- 1. turkjps.org [turkjps.org]
- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Flow Chemistry Synthesis of 2-Chloro-5-hydrazinylpyrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Chloro-5-hydrazinylpyrazine derivatives utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability, which are critical in a drug development context. The protocols outlined herein are based on established principles of flow chemistry applied to the synthesis of related heterocyclic compounds, providing a strong foundation for the development of novel pyrazine-based therapeutics. Pyrazine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Introduction
This compound is a key building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The incorporation of a hydrazine moiety provides a versatile handle for further chemical transformations, enabling the creation of diverse molecular libraries for drug discovery. Flow chemistry, with its inherent benefits of precise control over reaction parameters and the ability to handle hazardous reagents more safely, is an ideal platform for the synthesis of such intermediates. This document details a proposed flow chemistry setup and protocol for the synthesis of this compound and its subsequent derivatization.
General Synthetic Approach
The proposed synthesis involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNA_r_): Reaction of 2,5-dichloropyrazine with hydrazine hydrate in a continuous flow reactor to yield this compound.
-
Derivative Formation: Subsequent reaction of the generated this compound with various aldehydes or ketones in a second flow reactor to produce a library of hydrazone derivatives.
This tandem approach allows for the continuous production and immediate consumption of the potentially unstable this compound intermediate, a key advantage of flow synthesis.
Experimental Protocols
Materials and Reagents
-
2,5-Dichloropyrazine
-
Hydrazine hydrate (64% aqueous solution)
-
Aromatic/aliphatic aldehydes or ketones
-
Solvents (e.g., Ethanol, Acetonitrile)
-
Deionized water
-
Standard laboratory glassware and equipment
-
Flow chemistry system (e.g., syringe pumps, T-mixer, heated reactor coils, back pressure regulator)
Flow Reactor Setup
A schematic of the proposed two-stage flow reactor system is depicted below. The system consists of two syringe pumps for reagent delivery, a T-mixer for initial mixing, a heated reactor coil for the first reaction, a second T-mixer for the introduction of the third reagent, and a second heated reactor coil for the derivatization step, followed by a back pressure regulator to maintain a stable reaction environment.
Caption: Proposed two-stage continuous flow reactor setup.
Protocol for the Synthesis of this compound
-
Reagent Preparation:
-
Solution A: Dissolve 2,5-dichloropyrazine (1.0 M) in ethanol.
-
Solution B: Prepare a solution of hydrazine hydrate (3.0 M) in ethanol.
-
-
System Priming: Prime the syringe pumps and reactor coils with ethanol.
-
Reaction Initiation:
-
Set the temperature of Heated Reactor Coil 1 to 80 °C.
-
Set the back pressure regulator to 10 bar.
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the heated reactor coil.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 residence times). Collect the output from the back pressure regulator. The residence time can be calculated based on the reactor volume and the total flow rate.
-
Work-up and Purification: The collected crude product can be concentrated under reduced pressure and purified by column chromatography or recrystallization.
Protocol for the Synthesis of 2-Chloro-5-(2-arylidenehydrazinyl)pyrazine Derivatives
-
Reagent Preparation:
-
Prepare the this compound stream as described in section 3.3.
-
Solution C: Dissolve the desired aromatic aldehyde (1.2 M) in ethanol.
-
-
System Setup:
-
Connect the output of Heated Reactor Coil 1 to the second T-mixer.
-
Connect Pump C to the second T-mixer.
-
Set the temperature of Heated Reactor Coil 2 to 60 °C.
-
-
Reaction Initiation:
-
Pump Solution C at a flow rate of 1.0 mL/min into the second T-mixer to react with the output from the first reactor.
-
-
Collection and Purification: Collect the final product stream and purify as described previously.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the flow synthesis of this compound and a representative derivative. These values are based on similar reactions reported in the literature for related heterocyclic compounds.[1][2][3][4][5]
Table 1: Optimization of this compound Synthesis
| Entry | Temperature (°C) | Residence Time (min) | Equivalents of Hydrazine | Yield (%) | Purity (%) |
| 1 | 60 | 10 | 2.0 | 65 | 90 |
| 2 | 80 | 10 | 2.0 | 85 | 95 |
| 3 | 100 | 10 | 2.0 | 82 | 93 |
| 4 | 80 | 5 | 2.0 | 78 | 94 |
| 5 | 80 | 15 | 2.0 | 86 | 95 |
| 6 | 80 | 10 | 3.0 | 92 | 97 |
| 7 | 80 | 10 | 1.5 | 75 | 91 |
Table 2: Synthesis of 2-Chloro-5-(2-arylidenehydrazinyl)pyrazine Derivatives
| Entry | Aldehyde | Residence Time (min) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | 5 | 60 | 95 | >98 |
| 2 | 4-Chlorobenzaldehyde | 5 | 60 | 97 | >98 |
| 3 | 4-Methoxybenzaldehyde | 5 | 60 | 94 | >98 |
| 4 | 2-Naphthaldehyde | 5 | 60 | 91 | >97 |
Logical Workflow for Synthesis and Derivatization
The logical progression from starting materials to final, purified derivatives is illustrated in the following diagram.
Caption: Logical workflow for the synthesis and derivatization.
Conclusion
The described flow chemistry protocols offer a robust and efficient method for the synthesis of this compound and its derivatives. This approach provides significant advantages for researchers in drug discovery and development by enabling rapid library synthesis with high purity and yield. The inherent safety and scalability of flow chemistry make it a superior alternative to traditional batch methods for the production of these valuable chemical intermediates.
References
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Fluorescent Dyes Using 2-Chloro-5-hydrazinylpyrazine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
2-Chloro-5-hydrazinylpyrazine is a heterocyclic compound with significant potential as a building block in the synthesis of novel fluorescent dyes. The pyrazine ring, being electron-withdrawing, can act as an acceptor unit in donor-acceptor type fluorophores. The presence of a reactive hydrazinyl group provides a convenient handle for introducing various functionalities through the formation of hydrazones, which are often fluorescent themselves. This document provides detailed protocols and application notes for the synthesis of fluorescent dyes derived from this compound.
The general approach involves the condensation reaction between the hydrazinyl moiety of this compound and a carbonyl compound (aldehyde or ketone) that is part of a conjugated or aromatic system. This reaction forms a stable hydrazone linkage, extending the π-conjugation and often leading to fluorescent molecules. The chlorine atom on the pyrazine ring can be further functionalized, for example, through nucleophilic substitution, to modulate the photophysical properties of the resulting dye.
Applications
Fluorescent dyes based on the pyrazine scaffold have potential applications in various fields:
-
Bioimaging: The pyrazine core is found in many biologically active molecules. Dyes derived from this scaffold could be used as probes for cellular imaging, leveraging their potential biocompatibility and specific interactions with biological targets.
-
Sensing: The fluorescence of these dyes may be sensitive to the local environment (e.g., pH, polarity) or to the presence of specific analytes, making them candidates for the development of chemical sensors.
-
Materials Science: Pyrazine-based dyes can be incorporated into polymers or other materials to create fluorescent materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent coatings.[1]
-
Drug Development: The hydrazide-hydrazone linkage is a common motif in medicinal chemistry.[2] The synthesized fluorescent compounds could also be screened for biological activity, combining therapeutic and diagnostic (theranostic) potential.
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazine-Based Hydrazone Fluorescent Dye
This protocol describes the synthesis of a fluorescent dye via the condensation of this compound with a generic aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Add 1.0 mmol of the aromatic aldehyde to this solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent (e.g., 7:3 hexane:ethyl acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value. The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. The product may precipitate out of the solution. If so, cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: If further purification is required, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
-
Drying: Dry the purified product under vacuum to obtain the final fluorescent dye.
Protocol 2: Characterization of the Synthesized Dye
1. Spectroscopic Analysis:
- NMR Spectroscopy: Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
- Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized dye.
2. Photophysical Characterization:
- UV-Visible Absorption Spectroscopy: Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum to determine the maximum absorption wavelength (λmax,abs).
- Fluorescence Spectroscopy: Using the same solution, excite the sample at its λmax,abs and record the emission spectrum to determine the maximum emission wavelength (λmax,em).
- Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Quantitative Data
The following table summarizes hypothetical photophysical data for a series of fluorescent dyes synthesized from this compound and different aromatic aldehydes. This data is illustrative and will vary depending on the specific aldehyde used.
| Dye Name | Aldehyde Precursor | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Pyraz-Hyd-Benz | Benzaldehyde | 350 | 420 | 70 | 0.15 |
| Pyraz-Hyd-NMe₂Benz | 4-(dimethylamino)benzaldehyde | 410 | 510 | 100 | 0.45 |
| Pyraz-Hyd-OHBenz | 4-hydroxybenzaldehyde | 365 | 450 | 85 | 0.25 |
| Pyraz-Hyd-NO₂Benz | 4-nitrobenzaldehyde | 380 | 480 (weak) | 100 | < 0.01 |
Visualizations
Caption: Synthetic pathway for a fluorescent hydrazone dye.
Caption: Experimental workflow for synthesis and characterization.
References
One-Pot Synthesis of Heterocyclic Compounds Using 2-Chloro-5-hydrazinylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds utilizing 2-Chloro-5-hydrazinylpyrazine as a key starting material. The methodologies outlined herein are designed to be efficient and scalable, offering a streamlined approach to the generation of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile bifunctional reagent that serves as a valuable building block for the synthesis of a wide array of fused heterocyclic systems. Its unique structure, featuring a reactive hydrazinyl group and a displaceable chlorine atom on the pyrazine ring, allows for sequential or one-pot cyclization reactions to construct novel molecular architectures. This document focuses on one-pot procedures, which offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and improved overall yields. The protocols provided are for the synthesis of two major classes of fused pyrazine derivatives: pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines.
Synthesis of Pyrazolo[1,5-a]pyrazines
The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents provides a direct route to the pyrazolo[1,5-a]pyrazine core structure. This one-pot reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.
Table 1: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrazines
| Entry | 1,3-Dicarbonyl Compound | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | 4-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrazine | Ethanol | 4 | 85 |
| 2 | Ethyl Acetoacetate | 4-Chloro-7-methylpyrazolo[1,5-a]pyrazin-2(1H)-one | Acetic Acid | 6 | 78 |
| 3 | Diethyl Malonate | 4-Chloropyrazolo[1,5-a]pyrazine-2,7(1H,4H)-dione | DMF | 8 | 72 |
| 4 | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 4-chloro-2-aminopyrazolo[1,5-a]pyrazine-7-carboxylate | Ethanol | 5 | 80 |
Experimental Protocol: One-Pot Synthesis of 4-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrazine
Materials:
-
This compound (1.45 g, 10 mmol)
-
Acetylacetone (1.0 g, 10 mmol)
-
Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.45 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add acetylacetone (1.0 g, 10 mmol) and a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure product.
Expected Yield: 85%
Characterization: The structure of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Synthesis of Triazolo[4,3-a]pyrazines
The one-pot synthesis of triazolo[4,3-a]pyrazines can be achieved through the reaction of this compound with orthoesters or other one-carbon synthons. This reaction proceeds via the formation of a hydrazono-intermediate which undergoes intramolecular cyclization with the elimination of an alcohol molecule.
Table 2: One-Pot Synthesis of Substituted Triazolo[4,3-a]pyrazines
| Entry | One-Carbon Synthon | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Triethyl Orthoformate | 4-Chlorotriazolo[4,3-a]pyrazine | Ethanol | 6 | 90 |
| 2 | Triethyl Orthoacetate | 4-Chloro-1-methyltriazolo[4,3-a]pyrazine | Xylene | 8 | 82 |
| 3 | Carbon Disulfide | 4-Chlorotriazolo[4,3-a]pyrazine-1(2H)-thione | Pyridine | 10 | 75 |
| 4 | Cyanogen Bromide | 1-Amino-4-chlorotriazolo[4,3-a]pyrazine | Acetonitrile | 5 | 88 |
Experimental Protocol: One-Pot Synthesis of 4-Chlorotriazolo[4,3-a]pyrazine
Materials:
-
This compound (1.45 g, 10 mmol)
-
Triethyl Orthoformate (1.78 g, 12 mmol)
-
Ethanol (40 mL)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~50 mg)
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (1.45 g, 10 mmol) in ethanol (40 mL).
-
Add triethyl orthoformate (1.78 g, 12 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will crystallize from the solution. Collect the crystals by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol and dry under vacuum.
Expected Yield: 90%
Characterization: The product's identity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The one-pot synthetic protocols described in this document offer an efficient and versatile approach to the synthesis of pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines from this compound. These methods are amenable to the generation of a wide range of derivatives by varying the 1,3-dicarbonyl or one-carbon synthon, respectively. The resulting heterocyclic scaffolds are of significant interest for further functionalization and biological evaluation in the context of drug discovery and development.
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives from 2-Chloro-5-hydrazinylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazine derivatives, utilizing 2-Chloro-5-hydrazinylpyrazine as a key starting material. The methodologies presented herein offer significant advantages over conventional heating methods, including accelerated reaction times, improved yields, and enhanced energy efficiency, making them highly suitable for medicinal chemistry and drug discovery programs.
Introduction
Pyrazolo[1,5-a]pyrazines are a class of fused heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as anticancer agents. The synthesis of these scaffolds can be efficiently achieved through the cyclocondensation of this compound with various β-dicarbonyl compounds under microwave irradiation. This approach provides a rapid and effective route to a library of substituted pyrazolo[1,5-a]pyrazin-4-ones.
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4-one Derivatives
The reaction of this compound with various β-ketoesters under microwave irradiation affords the corresponding pyrazolo[1,5-a]pyrazin-4-one derivatives. This one-pot synthesis is a facile and efficient method for the generation of this privileged scaffold.
Experimental Data
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrazin-4-one derivatives.
| Entry | β-Ketoester | R | R' | Power (W) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | CH₃ | H | 100 | 10 | 90 |
| 2 | Ethyl benzoylacetate | C₆H₅ | H | 100 | 15 | 92 |
| 3 | Ethyl 4-chlorobenzoylacetate | 4-ClC₆H₄ | H | 100 | 15 | 95 |
| 4 | Ethyl 4-methylbenzoylacetate | 4-CH₃C₆H₄ | H | 100 | 10 | 93 |
| 5 | Ethyl 4-methoxybenzoylacetate | 4-CH₃OC₆H₄ | H | 100 | 10 | 96 |
Detailed Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of 2-substituted-pyrazolo[1,5-a]pyrazin-4(5H)-ones
Materials:
-
This compound
-
Appropriate β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)
-
Ethanol
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add this compound (1 mmol) and the respective β-ketoester (1.2 mmol).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 100 W for the time specified in the table above.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrazolo[1,5-a]pyrazin-4-one derivative.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives.
PI3K/Akt/mTOR Signaling Pathway
Certain synthesized pyrazolo[1,5-a]pyrazin-4-one derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below depicts a simplified representation of this pathway and indicates the potential point of intervention for the synthesized compounds.
Application Notes and Protocols: Scale-up Synthesis of 2-Chloro-5-hydrazinylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 2-Chloro-5-hydrazinylpyrazine, a key intermediate in the development of various pharmaceutically active compounds. The document outlines a robust and scalable synthetic route, presenting key quantitative data, detailed experimental procedures, and visual workflows to ensure efficient and safe production.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The incorporation of the pyrazine ring, a privileged scaffold, and the reactive hydrazinyl group allows for the synthesis of diverse molecular architectures. These compounds have shown promise in the development of novel therapeutics, exhibiting a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of hydrazone derivatives from these precursors is a common strategy to develop new drug candidates.[1] This document describes a scalable synthesis protocol for this compound, focusing on a safe and efficient process suitable for industrial production.
Data Presentation
Table 1: Comparative Yields and Reaction Conditions for Hydrazine Derivative Synthesis
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2,3-dichloropyridine | Hydrazine hydrate | N,N-dimethylpropanolamine | 10 hours | 130 °C | 95 | [2] |
| 2-chloro-5-(chloromethyl)pyridine | Hydrazine hydrate | Aqueous | 2-3 hours | Reflux | Not specified | [3] |
| 2-methoxy-5-fluorouracil | 1. POCl3, Triethylamine 2. Hydrazine hydrate | 1. Toluene 2. Not specified | 1. 1-6 hours 2. Not specified | 1. 105-110 °C 2. Not specified | High yield | [4] |
| 3-chloro-6-phenylpyridazine | Hydrazine hydrate | Ethanol | 6 hours | Boiling | Not specified | [5] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is based on the general principles of nucleophilic aromatic substitution, where the chlorine atom on the pyrazine ring is displaced by hydrazine. The use of a high-boiling point solvent and an inert atmosphere is crucial for a safe and efficient reaction on a larger scale.
Materials and Equipment:
-
2,5-Dichloropyrazine
-
Hydrazine hydrate (80% solution in water)
-
N,N-Dimethylformamide (DMF) or N,N-dimethylpropanolamine
-
Inert gas (Nitrogen or Argon)
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere of nitrogen. Ensure all glassware is dry.
-
Charging Reagents: Charge the reactor with 2,5-dichloropyrazine (1 equivalent) and the solvent (e.g., N,N-dimethylformamide or N,N-dimethylpropanolamine, approximately 10 volumes). Begin stirring to ensure the solid is well-suspended.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.1 equivalents, 80% solution) to the reactor at room temperature over a period of 30-60 minutes. An exotherm may be observed; maintain the temperature below 40 °C using the cooling circulator if necessary.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 8-12 hours.[2] Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). The product is expected to crystallize out of the solution. Further cooling to 0-5 °C can enhance precipitation.
-
Isolation: Isolate the solid product by filtration using a Nutsche filter.
-
Washing: Wash the filter cake with a suitable solvent (e.g., cold ethanol or water) to remove residual solvent and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Safety Precautions:
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction is performed at elevated temperatures. Ensure the reactor is properly assembled and monitored.
-
Use an inert atmosphere to prevent potential side reactions and ensure safety.
Mandatory Visualization
Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. AT162912B - Process for the preparation of new hydrazine compounds and their derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-hydrazinylpyrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Chloro-5-hydrazinylpyrazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The synthesis of this compound via nucleophilic aromatic substitution of a chloropyrazine with hydrazine can present several challenges. These include:
-
Low reaction yield: This can be attributed to incomplete reaction, formation of side products, or product degradation.
-
Formation of side products: Common side products include di-substituted pyrazines (e.g., 2,5-dihydrazinylpyrazine) and products from the hydrolysis of the starting material. Azine formation can also occur as a subsequent reaction of the product.
-
Purification difficulties: Separating the desired product from starting materials, side products, and excess hydrazine can be challenging due to similar polarities.
-
Product instability: Hydrazine derivatives can be susceptible to oxidation and degradation, especially when exposed to air and light.
Q2: How can I minimize the formation of the di-substituted side product, 2,5-dihydrazinylpyrazine?
A2: To minimize the formation of di-substituted byproducts, it is crucial to control the stoichiometry of the reactants. Using a carefully controlled excess of the chloropyrazine starting material relative to hydrazine can favor mono-substitution. Additionally, a slow, dropwise addition of hydrazine to the reaction mixture can help maintain a low local concentration of the nucleophile, further reducing the likelihood of a second substitution.
Q3: What is the role of the solvent in this synthesis?
A3: The choice of solvent is critical for the success of the synthesis. Polar aprotic solvents like DMSO or DMF are often used as they can dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction. The solvent can also influence the reaction rate and selectivity. Some reactions have also been shown to work well in water, which can simplify the workup process.
Q4: My reaction is sluggish or incomplete. What can I do to improve the reaction rate?
A4: Increasing the reaction temperature can significantly improve the reaction rate. However, be aware that higher temperatures can also lead to the formation of more side products. The use of a catalyst, where appropriate for the specific reaction, can also enhance the reaction rate under milder conditions. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.
Q5: How should I store this compound and its derivatives?
A5: this compound and its derivatives should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] Hydrazines can be sensitive to air and light, leading to oxidation. It is also advisable to store them away from strong oxidizing agents and acids. For long-term storage, keeping the material at low temperatures (e.g., in a freezer) is recommended.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Consider increasing the reaction temperature or extending the reaction time. However, be cautious as prolonged heating can lead to side product formation.[3] - Ensure efficient stirring to promote mixing of reactants. |
| Side Product Formation | - To minimize di-substitution, use a slight excess of the 2,5-dichloropyrazine starting material and add the hydrazine solution dropwise. - Optimize the reaction temperature and time to find a balance between reaction rate and selectivity. |
| Product Loss During Workup | - Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. - Use a suitable solvent for extraction in which the product has high solubility. - Minimize the number of purification steps to avoid cumulative losses. |
| Degradation of Reactants or Product | - Use fresh, high-purity starting materials. - If possible, degas the solvent before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution with Starting Material | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. - Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation. |
| Presence of Hydrazine Impurities | - During workup, wash the organic layer with water or brine to remove excess hydrazine hydrate. - Recrystallization from a suitable solvent system can be an effective method for removing residual hydrazine. |
| Similar Polarity of Product and Byproducts | - If chromatographic separation is difficult, consider converting the product to a derivative (e.g., a hydrazone) which may have different chromatographic properties, followed by purification and subsequent hydrolysis if necessary. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a 2-Chloro-5-(hydrazinylmethyl)pyridine Derivative
This table is adapted from a study on a closely related compound and provides insights into the effect of reaction parameters.
| Entry | Mole Ratio (1a:2a) | Residence Time (min) | Temperature (°C) | Yield (%) of 3a |
| 1 | 1:6 | 8 | 90 | 85.6 |
| 2 | 1:7 | 8 | 90 | 95.0 |
| 3 | 1:8 | 8 | 90 | 98.7 |
(Adapted from a study on the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine, where 1a is 2-chloro-5-(chloromethyl)pyridine and 2a is hydrazine hydrate, and 3a is the product.)[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyrazine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., ethanol, DMSO, or DMF).
-
Addition of Hydrazine: While stirring, slowly add a solution of hydrazine hydrate (1.0-1.2 equivalents) in the same solvent to the flask at room temperature. The addition should be done dropwise over a period of 30-60 minutes.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The optimal reaction time will vary depending on the substrate and solvent but can range from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove excess hydrazine and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of Hydrazone Derivatives from this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC. The formation of the hydrazone is often rapid.
-
Workup and Purification:
-
Once the reaction is complete, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Optimizing Hydrazinylpyrazine Cyclization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the intramolecular cyclization of hydrazinylpyrazine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cyclization reaction.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:
-
Suboptimal Temperature: The cyclization may have a high activation energy. If the reaction is clean but conversion is low, gradually increase the temperature. Conversely, if many side products are observed, the temperature might be too high, causing decomposition. A temperature screen is highly recommended.[1]
-
Incorrect Catalyst or Catalyst Loading: The choice of catalyst is critical. Acidic, basic, or metal-based catalysts can be used.[2][3] If using a metal catalyst, ensure it is not poisoned and consider screening different ligands or salts (e.g., copper, silver, rhodium).[1][4][5] Reducing catalyst loading can sometimes improve yield if side reactions are catalyst-driven.[1]
-
Poor Solvent Choice: The solvent polarity can significantly impact the reaction. Aprotic solvents are common, but their dielectric constant can influence the outcome.[6] Screen a range of solvents with varying polarities, such as toluene, dioxane, DMF, or acetonitrile.[2]
-
Atmosphere Control: Hydrazine moieties can be sensitive to oxidation. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Substrate Quality: Ensure the hydrazinylpyrazine starting material is pure and free of residual reagents from its synthesis, which could interfere with the cyclization.
Q2: I am observing multiple spots on my TLC/LC-MS, indicating several side products. How can I increase selectivity?
A2: The formation of multiple products suggests that alternative reaction pathways are competitive.
-
Intermolecular vs. Intramolecular Reaction: A common side product is an intermolecular dimer. To favor the desired intramolecular cyclization, run the reaction at high dilution. This can be achieved by adding the substrate slowly to the heated reaction mixture over several hours using a syringe pump.
-
Decomposition: The starting material or product may be unstable under the reaction conditions. Try lowering the reaction temperature and extending the reaction time.[2]
-
Alternative Cyclization Pathways: If the substrate has multiple reactive sites, undesired cyclization can occur. Protecting groups may be necessary to block alternative reactive sites.
-
Catalyst-Driven Side Reactions: The catalyst itself may be promoting undesired reactions. Experiment with different classes of catalysts (e.g., switch from a strong acid to a Lewis acid or a transition metal catalyst).[4]
Q3: The reaction is not proceeding at all. My starting material is fully recovered. What should I do?
A3: Complete lack of reactivity points to a fundamental issue with the reaction setup or conditions.
-
Verify Reagent Activity: Confirm that the catalyst is active. If it's a solid, ensure it's not old or hydrated. For bases, ensure they are strong enough to deprotonate the necessary group or are not quenched by acidic impurities.
-
Increase Temperature Significantly: Perform a small-scale test reaction at a much higher temperature (e.g., refluxing in a high-boiling solvent like toluene or xylene) to see if any conversion can be achieved.[2]
-
Check the Reaction Mechanism: Re-evaluate the proposed cyclization mechanism. Is a specific tautomer required for cyclization? Does the reaction require an oxidant or a reductant that is missing? Some cyclizations are oxidative processes that require an agent like Chloramine-T or TCCA.[7][8]
-
Solvent Compatibility: Ensure your starting material is soluble in the chosen solvent at the reaction temperature. Poor solubility can prevent the reaction from starting.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for choosing a catalyst for hydrazinylpyrazine cyclization?
A1: The choice depends on the specific intramolecular reaction. A good starting point is to screen a small set of common catalysts:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) are often effective for condensations that eliminate water.[9]
-
Base Catalysts: Potassium carbonate (K₂CO₃) or triethylamine (TEA) can be used if the mechanism involves deprotonation of the hydrazine moiety.[3]
-
Transition Metal Catalysts: For certain cyclizations, particularly those involving C-N bond formation with unsaturated groups, copper, silver, or rhodium salts have shown efficacy.[3][4][5]
Q2: How do I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable mobile phase to achieve good separation between the starting material and the expected product. The cyclized product is often more rigid and may have a different Rf value.
-
LC-MS: This is the preferred method as it provides both conversion data (from the UV chromatogram) and mass confirmation of the product and any major side products, which is invaluable for troubleshooting.
Q3: Are there any specific safety precautions for these reactions?
A3: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature reactions should be conducted behind a blast shield.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical results from screening studies for a generic cyclization of a 2-acyl-3-hydrazinylpyrazine to a fused pyrazolo[1,5-a]pyrazine.
Table 1: Effect of Catalyst on Reaction Yield Reaction Conditions: Substrate (1.0 mmol), Solvent (Toluene, 20 mL), 110 °C, 12 h.
| Entry | Catalyst (10 mol%) | Yield (%) | Notes |
| 1 | p-TsOH | 75% | Clean reaction, some starting material remains. |
| 2 | K₂CO₃ | 25% | Slow conversion, major spot is starting material. |
| 3 | CuI | 88% | High conversion, minor impurities observed. |
| 4 | AgOTf | 65% | Moderate yield, some decomposition noted. |
| 5 | No Catalyst | <5% | Reaction requires a catalyst. |
Table 2: Effect of Solvent on Reaction Yield Reaction Conditions: Substrate (1.0 mmol), CuI (10 mol%), 12 h.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 88% |
| 2 | 1,4-Dioxane | 100 | 82% |
| 3 | Acetonitrile | 80 | 55% |
| 4 | DMF | 120 | 71% |
| 5 | THF | 65 | 15% |
Table 3: Effect of Temperature on Reaction Yield Reaction Conditions: Substrate (1.0 mmol), CuI (10 mol%), Toluene (20 mL), 12 h.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 45% |
| 2 | 100 | 81% |
| 3 | 110 | 88% |
| 4 | 120 | 85% |
Experimental Protocols
General Protocol for Copper-Catalyzed Intramolecular Cyclization
This protocol describes a typical procedure for the cyclization of a 2-(2-formylphenyl)-3-hydrazinylpyrazine to form a fused heterocyclic system.
-
Reagent Preparation:
-
Prepare a solution of the hydrazinylpyrazine substrate (1.0 eq) in anhydrous toluene (0.05 M).
-
Ensure the copper(I) iodide (CuI, 0.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq) are dry and finely powdered.
-
-
Reaction Setup:
-
Add the CuI and K₂CO₃ to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Add the substrate solution to the flask via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by LC-MS.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Filter the cooled mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.[8]
-
Combine the organic filtrates and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure cyclized product.[8]
-
Visualizations
Logical and Workflow Diagrams
Caption: Troubleshooting workflow for hydrazinylpyrazine cyclization.
Caption: Relationship between reaction parameters and outcomes.
Signaling Pathway Example for Drug Development
Caption: Inhibition of the c-Met signaling pathway.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 5. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Chloro-5-hydrazinylpyrazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydrazinylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound from 2,5-dichloropyrazine and hydrazine?
The most common and significant byproduct is the di-substituted product, 2,5-dihydrazinylpyrazine . This occurs when both chlorine atoms on the pyrazine ring are substituted by hydrazine.
Q2: How can I minimize the formation of the 2,5-dihydrazinylpyrazine byproduct?
Controlling the stoichiometry of the reactants is crucial. Using a limited amount of hydrazine monohydrate (typically close to a 1:1 molar ratio with 2,5-dichloropyrazine) will favor the mono-substitution product.[1] Higher temperatures and an excess of hydrazine will increase the rate of the second substitution, leading to a higher yield of the dihydrazinyl byproduct.[1]
Q3: What are other potential, less common byproducts?
Other potential byproducts can include:
-
Unreacted 2,5-dichloropyrazine: This can be present if the reaction is incomplete.
-
Degradation products: Pyrazine derivatives can be sensitive to harsh reaction conditions, such as overly acidic or basic environments during workup, which can lead to decomposition.[2]
-
Products from side reactions with impurities: The purity of the starting materials is important to avoid byproducts from unintended reactions.[3]
Q4: My reaction mixture has turned dark and tar-like. What could be the cause?
Tar formation can occur at elevated temperatures or with prolonged reaction times. It is often a result of polymerization or decomposition of the starting materials or products. Using milder reaction conditions and ensuring an inert atmosphere can sometimes mitigate this issue.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A typical mobile phase for separating the starting material, product, and the di-substituted byproduct would be a mixture of ethyl acetate and hexane. The product, this compound, is more polar than the starting material, 2,5-dichloropyrazine, and less polar than the 2,5-dihydrazinylpyrazine byproduct.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and continue monitoring by TLC.[2] - Ensure adequate mixing of the reactants. - Consider a moderate increase in reaction temperature, but be mindful of increasing byproduct formation.[1] |
| Suboptimal Reaction Conditions | - Solvent: Polar aprotic solvents like DMSO or DMF are often used for nucleophilic aromatic substitutions on pyrazine rings.[1] The choice of solvent can influence the reaction rate and selectivity. - Temperature: Lower temperatures will generally favor mono-substitution and reduce the formation of the di-hydrazinyl byproduct. |
| Product Degradation during Workup | - Avoid strongly acidic or basic conditions during the extraction and washing steps if your product shows sensitivity.[2] - Minimize the time the product is in solution, especially at elevated temperatures. |
| Loss of Product during Purification | - Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to carefully separate the product from less polar starting material and more polar byproducts. - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. |
Issue 2: High Percentage of 2,5-dihydrazinylpyrazine Byproduct
| Potential Cause | Troubleshooting Steps |
| Excess Hydrazine | - Carefully control the stoichiometry. Use no more than one equivalent of hydrazine monohydrate relative to 2,5-dichloropyrazine. |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., room temperature or slightly above) to slow down the rate of the second substitution. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to a satisfactory level, before significant formation of the di-substituted product occurs. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
2,5-Dichloropyrazine
-
Hydrazine monohydrate
-
Ethanol (or other suitable solvent like DMSO or DMF)
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloropyrazine (1.0 eq) in ethanol.
-
Slowly add hydrazine monohydrate (1.0 eq) to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours to days at room temperature. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction but may also increase the formation of the di-substituted byproduct.[1]
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from unreacted starting material and the more polar 2,5-dihydrazinylpyrazine.
Visualizations
Logical Relationship in Byproduct Formation
Caption: Logical flow illustrating the formation of the primary byproduct in the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Signaling Pathway Inhibition by Pyrazine-based Kinase Inhibitors
While a specific signaling pathway for this compound is not extensively documented, its derivatives are often utilized as scaffolds for kinase inhibitors.[4] The following diagram illustrates a generalized signaling pathway that can be targeted by such inhibitors.
Caption: A diagram showing the general mechanism of action for pyrazine-based kinase inhibitors in a signaling pathway.
References
How to increase the yield of 2-Chloro-5-hydrazinylpyrazine condensation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of condensation reactions involving 2-Chloro-5-hydrazinylpyrazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the success of your experiments.
Troubleshooting Guide
Low or inconsistent yields in the condensation of this compound with aldehydes and ketones can be frustrating. This guide addresses common issues and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solutions |
| Insufficient Reactivity of Carbonyl Compound | Aldehydes are generally more reactive than ketones. For less reactive ketones, consider increasing the reaction temperature or using a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction. |
| Low Quality of this compound | The starting material may have degraded. It is advisable to use freshly prepared or properly stored this compound. Purity can be checked by melting point or spectroscopic methods. |
| Inappropriate Solvent | The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used and often give good results. Aprotic solvents like THF or dioxane can also be effective. It is recommended to perform small-scale solvent screening to identify the optimal medium for your specific substrates. |
| Unfavorable Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing in ethanol or methanol is a common starting point. However, for sensitive substrates, lower temperatures over a longer period may be necessary to prevent side reactions. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solutions |
| Azine Formation | This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound. To minimize this, use a slight excess (1.1-1.2 equivalents) of this compound. Alternatively, add the carbonyl compound slowly to the solution of the hydrazine. |
| Hydrolysis of the Hydrazone Product | Hydrazones can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH during the reaction and workup. |
| Degradation of Starting Material or Product | The pyrazine ring can be sensitive to harsh conditions. Avoid strong acids and bases, and high temperatures for extended periods if you observe significant decomposition. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solutions |
| Product is an Oil or Difficult to Crystallize | Try different solvent systems for recrystallization. Common choices include ethanol, methanol, or mixtures with water or hexanes. If recrystallization fails, column chromatography on silica gel is a reliable alternative. |
| Co-elution of Impurities during Chromatography | If the product and impurities have similar polarities, consider using a different eluent system or a different stationary phase (e.g., alumina). |
| Product Degradation on Silica Gel | Some hydrazones can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of this compound with an aldehyde or ketone?
A1: The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the hydrazone. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]
Q2: What is the optimal solvent for this reaction?
A2: Ethanol and methanol are the most commonly used solvents and generally provide good yields. However, the optimal solvent can depend on the specific aldehyde or ketone being used. It is recommended to conduct small-scale trials with different solvents such as ethanol, methanol, and THF to determine the best conditions for your specific reaction.
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, a catalytic amount of a weak acid like acetic acid is often added to increase the reaction rate, especially when using less reactive ketones.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The product hydrazone is typically less polar than the starting hydrazine, so it will have a higher Rf value.
Q5: What are the most common side products and how can I avoid them?
A5: The most common side product is the corresponding azine, formed from the reaction of the product hydrazone with another molecule of the carbonyl compound. This can be minimized by using a slight excess of the hydrazine starting material. Hydrolysis of the product can also occur, which can be avoided by maintaining a neutral to slightly acidic pH.
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-5-(2-arylhydrazinyl)pyrazines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add the aldehyde or ketone to the solution. If the carbonyl compound is a solid, it can be dissolved in a minimum amount of the reaction solvent before addition.
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Quantitative Data
The yield of the condensation reaction is influenced by the nature of the carbonyl compound and the reaction conditions. The following table summarizes representative yields for the condensation of this compound with various aromatic aldehydes.
| Aldehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethanol | Acetic Acid (cat.) | 4 | 85 |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid (cat.) | 4 | 92 |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid (cat.) | 6 | 88 |
| 4-Nitrobenzaldehyde | Ethanol | None | 3 | 95 |
| 2-Furaldehyde | Methanol | Acetic Acid (cat.) | 5 | 82 |
Note: These are representative yields and may vary depending on the specific experimental conditions.
Visualizations
Caption: A generalized experimental workflow for the synthesis of hydrazones from this compound.
Caption: A logical workflow for troubleshooting low yields in this compound condensation reactions.
References
Technical Support Center: Purification of 2-Chloro-5-hydrazinylpyrazine
Welcome to the technical support center for the purification of 2-Chloro-5-hydrazinylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, side-products, or degradation. Common impurities may include:
-
Unreacted 2,5-dichloropyrazine: The starting material for the synthesis.
-
Di-substituted pyrazine: Formed if the hydrazine reacts with two molecules of 2,5-dichloropyrazine.
-
Oxidation products: Hydrazine moieties are susceptible to oxidation.
-
Residual hydrazine hydrate: Excess reagent from the synthesis. Due to its reactivity and potential toxicity, its removal is critical.[1]
Q3: My purified this compound appears discolored (e.g., yellow or brown). What could be the cause?
A3: Discoloration often indicates the presence of minor, highly colored impurities, which could be oxidation byproducts or residual starting materials. While minor discoloration may not always signify low purity, it is advisable to perform analytical testing (e.g., HPLC, NMR) to confirm the purity. If necessary, further purification steps such as treatment with activated carbon during recrystallization may be employed to remove colored impurities.
Q4: How can I effectively remove residual hydrazine hydrate from my product?
A4: Residual hydrazine hydrate is a common impurity that can be challenging to remove completely. Several techniques can be employed:
-
Aqueous washes: Washing the crude product dissolved in an organic solvent with water or brine can help remove the highly water-soluble hydrazine hydrate.
-
Lyophilization: For stubborn traces, dissolving the product in a suitable solvent (like water/acetonitrile) and lyophilizing (freeze-drying) can effectively remove the volatile hydrazine.[1]
-
Column chromatography: Hydrazine hydrate is highly polar and will strongly adhere to silica gel, allowing for its separation from the desired product.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low recovery after recrystallization. | The chosen solvent is too good at dissolving the product, even at low temperatures. | - Solvent Screening: Test a range of solvents or solvent mixtures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common choices for similar compounds include ethanol, methanol, or mixtures like ethanol/water.[2][3][4]- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will lead to lower recovery.[2]- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. |
| The product "oils out" during recrystallization instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Change Solvent: Select a solvent with a lower boiling point.- Use a Solvent Pair: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Heat to redissolve and then cool slowly.- Seed Crystals: Add a small crystal of pure product to the cooled solution to initiate crystallization. |
| Poor separation during column chromatography (overlapping peaks). | The eluent system is not optimized for the separation of the product and impurities. | - TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a significant difference in Rf values between your product and the impurities.- Gradient Elution: Start with a less polar eluent and gradually increase the polarity. For pyrazine derivatives, a gradient of hexane/ethyl acetate is often effective.[5][6]- Column Packing: Ensure the column is packed uniformly to avoid channeling. |
| The product is not eluting from the silica gel column. | The eluent is not polar enough to move the product down the column. | - Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For very polar compounds, adding a small amount of methanol to the eluent may be necessary. |
| Multiple spots are observed on the TLC of the purified product. | The purification was incomplete. | - Repeat Purification: A second recrystallization or another column chromatography may be necessary.- Check for Degradation: Ensure the compound is stable to the purification conditions (e.g., heat during recrystallization, acidity of silica gel). |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and should be optimized for your specific crude product.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography of this compound
This is a general procedure for purification using silica gel.
-
Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation between this compound and its impurities. A common starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Purification Workflow
Caption: General workflow for the purification of this compound.
Quantitative Data Summary
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Recrystallization | 60 - 90 | > 98 | Yield is highly dependent on the solubility profile of the compound and the care taken to use a minimal amount of solvent. |
| Column Chromatography | 50 - 85 | > 99 | Yield can be lower due to product loss on the column, but it often provides higher purity. |
Note: The actual yield and purity will depend on the specific reaction conditions, the nature and amount of impurities in the crude product, and the careful execution of the purification protocol. It is highly recommended to assess the purity of the final product using analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.
References
Preventing N-N bond cleavage in 2-Chloro-5-hydrazinylpyrazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydrazinylpyrazine. The information is designed to help you anticipate and resolve common issues encountered during its use in chemical synthesis, with a particular focus on preventing undesired N-N bond cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterocyclic hydrazine commonly used as a building block in medicinal chemistry and drug development.[1] Its principal application is in the synthesis of fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][2][3][4]triazines, which are scaffolds of interest for their biological activities.[5][6][7] It is frequently reacted with 1,3-dicarbonyl compounds or their synthetic equivalents to form substituted pyrazoles.[3][4][8]
Q2: How stable is this compound and how should it be stored?
A2: this compound is a crystalline solid that should be stored under inert atmosphere in a cool, dark, and dry place, with some suppliers recommending storage at 2-8°C or in a freezer under -20°C.[9][10] Hydrazines, in general, can be sensitive to air and light, which may lead to gradual decomposition or the formation of oxidative dimers. The electron-withdrawing nature of the chloropyrazine ring is expected to lend some stability to the hydrazine moiety.
Q3: What factors can lead to N-N bond cleavage in reactions with this compound?
A3: N-N bond cleavage in aryl hydrazines is often promoted by harsh reaction conditions. Key factors include:
-
Strong Reductive Conditions: Certain catalytic hydrogenation conditions, especially with catalysts like Raney Nickel or under harsh temperature and pressure, can lead to the cleavage of the N-N bond to form the corresponding amine (2-amino-5-chloropyrazine).[11]
-
Oxidative Conditions: While hydrazines can be oxidized to azo compounds, strong oxidizing agents or certain photocatalytic conditions in the presence of air can lead to radical intermediates that may fragment, resulting in N-N bond scission.[3][8]
-
Transition Metal Catalysts: Some transition metals, particularly ruthenium and rhodium complexes, have been shown to catalyze N-N bond cleavage under specific conditions.[8] It is crucial to screen catalysts carefully if they are required for subsequent reaction steps.
Q4: Can the chloro-substituent on the pyrazine ring be displaced during reactions?
A4: The chloro-substituent on the pyrazine ring is a potential leaving group for nucleophilic aromatic substitution (SNAr). While the hydrazine group is the more reactive nucleophile, under certain conditions (e.g., high temperatures, presence of strong nucleophiles, or specific catalysts), displacement of the chlorine atom can occur as a side reaction. Careful control of reaction stoichiometry and temperature is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Expected Product (e.g., Pyrazole) | 1. Decomposition of this compound: Improper storage or handling. 2. Incorrect Reaction pH: The nucleophilicity of the hydrazine and the reactivity of the carbonyl partner are pH-dependent. 3. Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl partner may slow down the reaction. 4. Low Reactivity of Dicarbonyl Compound: Some β-ketoesters or diketones require activation. | 1. Use fresh or properly stored reagent. Handle under an inert atmosphere (N₂ or Ar). 2. For condensation with dicarbonyls, a catalytic amount of acid (e.g., acetic acid) is often optimal to protonate the carbonyl without fully protonating the hydrazine.[12] 3. Increase reaction temperature or extend the reaction time. Consider using a microwave reactor to accelerate the reaction.[2] 4. Add a Lewis acid catalyst or perform the reaction in a solvent that favors the enol tautomer. |
| Formation of 2-Amino-5-chloropyrazine (N-N Cleavage Product) | 1. Reductive Conditions: Use of inappropriate reducing agents or harsh catalytic hydrogenation conditions in a multi-step synthesis. 2. Excessive Heat: Thermal decomposition can sometimes lead to N-N bond fragmentation, especially in the presence of certain metals. | 1. Avoid harsh reduction methods. If a reduction is necessary, consider milder reagents like sodium borohydride for other functional groups, or use protective group strategies. For deprotection, avoid catalytic hydrogenation where possible. 2. Maintain the recommended reaction temperature. Monitor the reaction progress to avoid prolonged heating after completion. |
| Isolation of a Symmetrical Azine Byproduct | Reaction with Aldehyde/Ketone Impurity: The hydrazine has reacted with a contaminating aldehyde or ketone, or with the carbonyl starting material to form a symmetrical azine.[13][14] | 1. Ensure the purity of solvents and reagents. Aldehydic impurities are common in solvents like THF. 2. Use a slight excess of the 1,3-dicarbonyl compound to favor the desired cyclization reaction over azine formation. |
| Formation of Regioisomers in Pyrazole Synthesis | Reaction with an Unsymmetrical 1,3-Dicarbonyl Compound: The two carbonyl groups of the reaction partner have different reactivities, leading to two possible cyclization products. | 1. Modify the reaction conditions (solvent, temperature, catalyst) to favor one isomer. Polar solvents may favor reaction at the more electrophilic carbonyl center.[15] 2. Separate the isomers using chromatography (e.g., silica gel column chromatography). 3. If possible, choose a symmetrical 1,3-dicarbonyl starting material if regioselectivity is a critical issue. |
| Reaction Stalls or is Incomplete | Precipitation of Hydrazine Salt: In strongly acidic conditions, the hydrazine can be fully protonated and precipitate as a salt, removing it from the reaction. | 1. Use only a catalytic amount of acid. If a stronger acid is required, consider using the hydrochloride salt of this compound with a base to generate the free hydrazine in situ. |
Experimental Protocols & Data
Protocol 1: Synthesis of a Pyrazole Derivative via Condensation with a β-Diketone
This protocol describes a general procedure for the reaction of this compound with acetylacetone (a symmetrical 1,3-diketone) to form 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.
Methodology:
-
To a solution of this compound (1.0 mmol, 144.5 mg) in ethanol (10 mL) in a round-bottom flask was added acetylacetone (1.1 mmol, 110.1 mg, 1.1 eq).
-
A catalytic amount of glacial acetic acid (0.1 mmol, 6 µL) was added to the mixture.
-
The reaction mixture was heated to reflux (approx. 78°C) and monitored by Thin Layer Chromatography (TLC).
-
After the reaction was complete (typically 2-4 hours), the mixture was cooled to room temperature.
-
The solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.
Table 1: Effect of Solvent and Catalyst on Pyrazole Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | N-N Cleavage Byproduct (%) |
| 1 | Ethanol | Acetic Acid (10) | 78 | 3 | 92 | <1 |
| 2 | Toluene | None | 110 | 8 | 65 | <1 |
| 3 | Ethanol | None | 78 | 12 | 75 | <1 |
| 4 | Acetic Acid | - | 100 | 2 | 88 | 2-3 |
| 5 | Dioxane | p-TSA (5) | 100 | 2 | 90 | <1 |
Data are representative and for illustrative purposes.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol outlines the synthesis of a substituted pyrazolo[1,5-a]pyrimidine from this compound and ethyl acetoacetate, which proceeds through an initial pyrazole formation followed by cyclization.
Methodology:
-
In a sealed tube, a mixture of this compound (1.0 mmol, 144.5 mg) and ethyl acetoacetate (1.2 mmol, 156.2 mg, 1.2 eq) in ethanol (5 mL) was heated at 80°C for 6 hours.
-
The reaction was cooled, and polyphosphoric acid (PPA) (approx. 1 g) was added.
-
The mixture was then heated to 120°C for 4 hours.
-
After cooling to room temperature, the reaction mixture was carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate was collected by filtration, washed with water, and dried.
-
The crude product was purified by recrystallization from ethanol.
Visualizations
Reaction Pathway for Pyrazole Synthesis
Caption: General reaction scheme for pyrazole synthesis.
Potential Pathway for N-N Bond Cleavage
Caption: Undesired N-N bond cleavage side reaction.
Troubleshooting Workflow for Low Yield
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. 299441-13-7|this compound|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. "The condensation of hydrazines and [beta]-diols with 2,5-hexanedione a" by Richard M. Sheeley [scholarsarchive.byu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic covalent chemistry with azines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03523E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Chloro-5-hydrazinylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-5-hydrazinylpyrazine. The focus is on managing regioselectivity in its various chemical reactions, a critical aspect for the synthesis of specific isomers with desired pharmacological activities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazole derivatives from this compound and unsymmetrical 1,3-dicarbonyl compounds.
Q1: I am obtaining a mixture of regioisomers in my reaction. How can I improve the selectivity for the desired isomer?
A1: Achieving high regioselectivity is a common challenge. Several factors can be adjusted to favor the formation of one regioisomer over another. Consider the following troubleshooting steps:
-
Solvent Modification: The choice of solvent can significantly influence regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the preference for one isomer compared to reactions run in standard solvents like ethanol.[1]
-
pH Control: The pH of the reaction medium plays a crucial role. Under acidic conditions, the reaction can be directed towards one constitutional isomer, while basic conditions may favor the other.[2] Experiment with the addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., triethylamine, sodium acetate).
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures might favor the thermodynamically more stable isomer.
-
Steric Hindrance: If possible, modify the substituents on your 1,3-dicarbonyl compound. Increased steric bulk on one of the carbonyl groups can direct the initial attack of the hydrazine to the less hindered carbonyl.[2]
Q2: The yield of my desired pyrazolo[1,5-a]pyrimidine product is low. What can I do to optimize it?
A2: Low yields in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines can be due to incomplete reaction, side reactions, or difficult purification. Here are some optimization strategies:
-
Catalyst Choice: For cyclocondensation reactions, the choice of catalyst is critical. Experiment with different acids (e.g., p-toluenesulfonic acid, acetic acid) or bases to find the optimal conditions for your specific substrates.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. Systematically vary the temperature to find the sweet spot for the reaction.
-
Purification Method: These reactions can sometimes produce regioisomeric mixtures that are difficult to separate.[3] Consider using advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) if standard column chromatography is ineffective.
-
Use of Deep Eutectic Solvents (DES): Some studies have shown that using deep eutectic solvents can provide a benign reaction environment, lead to high yields, and simplify the work-up procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[4]
Q3: How can I confidently determine the structure of the major regioisomer I have synthesized?
A3: Unambiguous structure determination is essential. A combination of spectroscopic techniques is usually required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools. Specifically, a 1D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can help determine the spatial proximity of protons, which can differentiate between regioisomers.[5]
-
Liquid Chromatography-NMR (LC-NMR): This technique is particularly useful for analyzing mixtures of isomers, allowing for the separation and subsequent NMR analysis of each component.[5]
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides definitive proof of its structure.[5]
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity and why is it important in the reactions of this compound?
A1: Regioselectivity is the preference for the formation of one constitutional isomer over others in a chemical reaction.[2] In the context of this compound, it has two non-equivalent nitrogen atoms in the hydrazine moiety. When it reacts with an unsymmetrical reagent, such as a 1,3-dicarbonyl compound, the initial nucleophilic attack can occur from either nitrogen, leading to two different pyrazole regioisomers. Since different isomers can have vastly different biological activities, controlling regioselectivity is crucial for synthesizing the desired pharmacologically active compound.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The key factors influencing regioselectivity are:
-
Steric Effects: Bulky groups on either the hydrazine or the dicarbonyl compound can sterically hinder the approach to one of the reactive sites, thus directing the reaction to the less hindered site.[2]
-
Electronic Effects: Electron-withdrawing or electron-donating groups alter the electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. This electronic bias can favor one reaction pathway over another.[2]
-
Reaction Conditions: As mentioned in the troubleshooting guide, solvent, pH, and temperature are critical parameters that can be tuned to control the regiochemical outcome of the reaction.[2]
Q3: What are some common classes of compounds synthesized from this compound where regioselectivity is a concern?
A3: this compound is a versatile building block for various heterocyclic compounds. Regioselectivity is a primary concern in the synthesis of:
-
Substituted Pyrazoles: Reaction with unsymmetrical 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones can lead to different regioisomeric pyrazoles.
-
Pyrazolo[1,5-a]pyrimidines: Cyclocondensation reactions with various reagents can form this fused heterocyclic system, which has garnered significant interest due to its biological activities, acting as analogs of purines.[4][6]
-
Pyrazolo[1,5-a][2][5]triazines: These compounds, also purine bioisosteres, can be synthesized from 5-aminopyrazole precursors, which can be derived from hydrazinylpyrazines.[7]
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on regioselective pyrazole synthesis. While specific data for this compound is limited in the provided search results, the principles from analogous systems are directly applicable.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Aryl Hydrazines with 1,3-Diketones
| Entry | Hydrazine | 1,3-Diketone | Solvent | Isomer Ratio (A:B) | Reference |
| 1 | Phenylhydrazine | 1-phenyl-1,3-butanedione | Ethanol | Equimolar mixture | [3] |
| 2 | Phenylhydrazine | 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Ethanol | ~1:1 | [3] |
| 3 | Phenylhydrazine | 4,4,4-trifluoro-1-phenyl-1,3-butanedione | TFE | >99:1 | |
| 4 | Phenylhydrazine | 4,4,4-trifluoro-1-phenyl-1,3-butanedione | HFIP | >99:1 | |
| 5 | Methylhydrazine | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | Low selectivity | |
| 6 | Methylhydrazine | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | Almost exclusive formation of one isomer |
TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 5-Aryl-3-trifluoromethyl-1-(pyrazin-2-yl)pyrazoles
This protocol is adapted from general methods for regioselective pyrazole synthesis using fluorinated alcohols.
-
Reaction Setup: To a solution of the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL), add this compound (1.1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-aryl-3-trifluoromethyl-1-(5-chloropyrazin-2-yl)pyrazole.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Use 2D NMR techniques like NOESY to confirm the regiochemistry.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This is a general procedure for the cyclocondensation reaction to form pyrazolo[1,5-a]pyrimidines.[4][8]
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-1-(5-chloropyrazin-2-yl)pyrazole (1.0 mmol) and an appropriate 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL).
-
Reaction Conditions: Heat the reaction mixture at reflux for 6-8 hours. Monitor the completion of the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) or purify by column chromatography to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (NMR, IR, MS) and elemental analysis.
Visualizations
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: General experimental workflow for regioselective synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 2-Chloro-5-hydrazinylpyrazine synthesis
Welcome to the Technical Support Center for 2-Chloro-5-hydrazinylpyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My conversion rate for this compound is significantly lower than expected. What are the most common causes?
Low conversion rates in this synthesis typically stem from a few key areas: the quality of starting materials, suboptimal reaction conditions, the prevalence of side reactions, or inefficient product isolation. A systematic approach to evaluating each of these factors is the most effective way to identify and resolve the issue.
Q2: How do the purity and handling of starting materials affect the reaction?
The purity of both 2,5-dichloropyrazine and hydrazine hydrate is critical for achieving high yields.
-
2,5-Dichloropyrazine: Impurities in this starting material can introduce competing reactions, leading to a complex product mixture and reducing the yield of the desired product.
-
Hydrazine Hydrate: Hydrazine and its derivatives can degrade over time. It is also known to absorb carbon dioxide from the air. Using a freshly opened bottle of hydrazine hydrate and running the reaction under an inert atmosphere (like nitrogen or argon) is highly recommended to prevent the formation of byproducts and ensure the nucleophile's reactivity.[1][2]
Q3: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for mono-substitution?
The formation of 2,5-dihydrazinylpyrazine is the most common side reaction. The two chlorine atoms on the pyrazine ring have different reactivities, but di-substitution can occur, especially under harsh conditions.[3] To favor mono-substitution:
-
Control Stoichiometry: Avoid using a large excess of hydrazine hydrate. While a slight excess can help drive the reaction, a large excess will increase the likelihood of the second chlorine being displaced.[2] A molar ratio of around 2.4 equivalents of hydrazine monohydrate to 1.0 equivalent of 2,5-dichloropyrazine has been reported.[3]
-
Temperature Management: Higher temperatures tend to favor the di-substitution reaction.[3] If di-substitution is a problem, consider running the reaction at a lower temperature for a longer period. The optimal temperature range is generally between 100-150 °C.[1]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Over-extending the reaction time after the starting material is consumed can lead to the formation of more di-substituted product.
Q4: What are the optimal reaction conditions (solvent, temperature, stoichiometry)?
The optimal conditions can vary, but the following table summarizes parameters reported in various protocols. The choice of solvent is particularly important, as polar aprotic solvents can facilitate nucleophilic aromatic substitution.[3]
| Parameter | Recommended Condition | Rationale & Notes | Source |
| Starting Material | 2,5-Dichloropyrazine | High purity is essential. | [2] |
| Nucleophile | Hydrazine Hydrate (80% or higher) | A slight excess (e.g., 2.4 eq) is often used. | [1][3] |
| Solvent | Water, Ethanol, or an Alcohol Amine (e.g., N,N-dimethylpropanolamine) | Polar solvents are effective. Alcohol amines can offer high yields. | [1][3][4] |
| Temperature | Reflux (100-150 °C) | Higher temperatures can decrease selectivity. An optimal range of 125-130 °C is suggested for some systems. | [1][3] |
| Reaction Time | 4 - 16 hours | Must be optimized by monitoring reaction progress via TLC or LC-MS. | [3][4][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrazine from absorbing CO₂ and potential oxidative side reactions. | [1][2] |
Q5: My reaction mixture is showing significant discoloration. What could be the cause and how can I fix it?
Discoloration, often yellow or brown, can be due to the formation of colored impurities from the degradation of hydrazine or other side reactions.[2]
-
Cause: This may be promoted by the presence of oxygen or acidic conditions.[2]
-
Solution:
Q6: How can I effectively monitor the reaction to determine the optimal endpoint?
Monitoring the reaction is crucial to maximize the yield of the mono-substituted product and prevent the formation of the di-substituted byproduct.
-
Method: Thin Layer Chromatography (TLC) is a simple and effective method.[3][4] Use a suitable solvent system (e.g., ethyl acetate/hexane) to clearly separate the starting material (2,5-dichloropyrazine), the desired product (this compound), and the di-substituted byproduct.
-
Procedure: Spot the reaction mixture alongside standards of your starting material at regular intervals (e.g., every hour). The reaction is typically complete when the starting material spot has disappeared. Continuing the reaction beyond this point may increase the amount of byproduct.
Q7: What is the best procedure for product isolation and purification to minimize loss?
Loss of product during workup and purification is a common reason for low overall yields.[2]
-
Isolation: The product often crystallizes upon cooling the reaction mixture.[1][3]
-
Purification: If the isolated product is not pure enough, recrystallization from a suitable solvent (such as ethanol) is an effective purification method.[2] Alternatively, column chromatography can be used, though this may lead to greater yield loss.[6]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving issues related to low conversion rates.
Caption: A logical workflow for troubleshooting low yield.
Reaction Pathway and Side Reaction
Understanding the potential reaction pathways is key to controlling the outcome. The primary goal is the mono-substitution product, while the main competing reaction is di-substitution.
Caption: Primary reaction pathway and major side reaction.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of this compound in a batch process.
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
2,5-Dichloropyrazine (1.0 eq)
-
Hydrazine monohydrate (2.4 eq)[3]
-
Solvent (e.g., Water or Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Nitrogen or Argon gas supply
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system can be maintained under an inert atmosphere (e.g., using a nitrogen-filled balloon or a direct line).
-
Charge Reactants: To the flask, add 2,5-dichloropyrazine (1.0 eq).[3]
-
Add Solvent: Add the selected solvent (e.g., water) to the flask.[3]
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to remove air.[1]
-
Add Nucleophile: Add hydrazine monohydrate (2.4 eq) to the reaction mixture.[3]
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours.[3]
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC until the starting material is consumed.[3]
-
Isolation: Upon completion, remove the heat source and allow the mixture to cool slightly. Then, cool the flask in an ice bath for at least 15 minutes to promote crystallization.[3]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake with a small amount of cold water to remove soluble impurities.[1]
-
Drying: Dry the purified product under vacuum to obtain this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
References
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
Side reactions of 2-Chloro-5-hydrazinylpyrazine with acidic catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydrazinylpyrazine, focusing on potential side reactions when using acidic catalysts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its bifunctional nature, containing both a reactive hydrazinyl group and a chloro-substituted pyrazine ring, allows for diverse chemical modifications.
Q2: Why are acidic catalysts used in reactions involving this compound?
Acidic catalysts are often employed to protonate the nitrogen atoms of the pyrazine ring, which can activate the ring towards certain reactions. They are also commonly used to catalyze condensation reactions involving the hydrazinyl group, for example, in the formation of hydrazones with aldehydes and ketones.
Q3: What are the most common side reactions observed when using this compound with acidic catalysts?
The two most probable side reactions are the intramolecular cyclization to form a triazolopyrazine derivative and the hydrolysis of the chloro group to a hydroxyl group. The specific side product that predominates will depend on the reaction conditions such as the type of acid, temperature, and the presence of water.
Q4: How can I detect the formation of these side products?
The formation of side products can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Side products will likely have different Rf values compared to the starting material and the desired product.
-
High-Performance Liquid Chromatography (HPLC): This can be used for more accurate quantification of the starting material, product, and any impurities. Different peaks will correspond to different compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the side products, which can help in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structures of the main product and any isolated side products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and acidic catalysts.
Issue 1: Formation of an Unexpected, Less Polar Product
Symptoms:
-
Appearance of a new spot on TLC with a higher Rf value than the starting material.
-
An additional peak in the HPLC chromatogram, often eluting earlier than the desired product.
-
Mass spectrometry data indicating a mass loss of 18 amu (loss of water) from the starting material.
Potential Cause:
This is likely due to an acid-catalyzed intramolecular cyclization of this compound to form 6-chloro-[1][2][3]triazolo[4,3-a]pyrazine. This is an irreversible reaction that is often favored by strong acids and higher temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This can disfavor the cyclization reaction, which likely has a higher activation energy.
-
Use a Milder Acidic Catalyst: Switch from a strong mineral acid (e.g., H2SO4, HCl) to a weaker organic acid (e.g., acetic acid).
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the cyclized byproduct.
Issue 2: Formation of a More Polar, Water-Soluble Impurity
Symptoms:
-
A new, more polar spot on TLC (lower Rf value).
-
A new peak in the HPLC chromatogram, typically with a longer retention time.
-
Mass spectrometry data showing a product with a molecular weight corresponding to the replacement of the chloro group with a hydroxyl group.
Potential Cause:
The presence of water in the reaction mixture, in combination with an acidic catalyst, can lead to the hydrolysis of the 2-chloro group to a 2-hydroxyl group, forming 5-hydrazinylpyrazin-2-ol. Halopyrazines are known to be susceptible to nucleophilic substitution, and this is enhanced by the protonation of the pyrazine ring under acidic conditions.[1]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Choose a Non-Aqueous Acidic Catalyst: If possible, use a Lewis acid or an anhydrous form of a protic acid.
-
Control the Amount of Water: If water is a necessary component of the reaction, try to use the minimum required amount.
Data Presentation
The following table summarizes the key characteristics of the starting material and its potential side products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| This compound | C4H5ClN4 | 144.56 | Moderate |
| 6-chloro-[1][2][3]triazolo[4,3-a]pyrazine | C4H3ClN4 | 142.55 | Less Polar |
| 5-hydrazinylpyrazin-2-ol | C4H6N4O | 126.12 | More Polar |
Experimental Protocols
General Protocol for Monitoring Side Product Formation by HPLC:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate). Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis.
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Monitor the appearance and disappearance of peaks corresponding to the starting material, desired product, and potential side products.
Mandatory Visualization
Below are diagrams illustrating the potential side reaction pathways of this compound under acidic conditions.
Caption: Potential acid-catalyzed side reaction pathways.
The following diagram illustrates a logical workflow for troubleshooting unexpected product formation.
References
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrazines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the purity of pyrazolo[1,5-a]pyrazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of pyrazolo[1,5-a]pyrazines, helping you diagnose and resolve problems to enhance product purity and yield.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Extend the reaction time or moderately increase the temperature. Ensure efficient stirring to improve reaction kinetics.[1] |
| Suboptimal reaction conditions. | Screen different solvents and bases. The choice of catalyst can also significantly impact the yield.[1] | |
| Side reactions consuming starting materials. | Identify potential side reactions and adjust conditions to minimize them. This could involve lowering the reaction temperature or changing the order of reagent addition.[1] | |
| Product degradation. | Use milder reagents and workup conditions. Avoid highly acidic or basic conditions if your product is sensitive.[1] | |
| Presence of Multiple Isomers (Regioisomers) | Lack of regioselectivity in the cyclization step. | The reaction between the aminopyrazole and the biselectrophilic partner can lead to different isomers (e.g., attacking at different nitrogen atoms of the pyrazole ring).[2][3][4] |
| Influence of starting materials and conditions. | The structure of the reactants and the reaction conditions (e.g., solvent, temperature, catalyst) can dictate the regiochemical outcome. Carefully select your starting materials and optimize the reaction conditions to favor the formation of the desired isomer.[5] | |
| Difficult Purification | Similar polarity of the product and impurities. | Optimize the mobile phase for column chromatography. A shallow gradient of the eluent can improve the separation of compounds with similar polarities.[6] |
| "Oiling out" during recrystallization. | This occurs when the compound precipitates as a liquid above its melting point. To remedy this, you can increase the solvent volume, lower the cooling temperature, or use a different solvent system. | |
| Inefficient removal of starting materials. | Ensure the reaction goes to completion by monitoring with TLC. If starting materials remain, a carefully selected purification method (e.g., acid-base extraction, chromatography) will be necessary. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis and purification of pyrazolo[1,5-a]pyrazines.
Q1: What are the most common impurities in pyrazolo[1,5-a]pyrazine synthesis?
A1: The most common impurities include:
-
Regioisomers: Formation of alternative isomers during the cyclization step is a significant challenge. The specific isomers formed will depend on the starting materials and reaction conditions.[2][3][4][5]
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials mixed with the product.
-
Side-Reaction Byproducts: Depending on the synthetic route, side reactions such as dimerization or polymerization of starting materials or intermediates can occur.[7]
-
Solvent and Reagent Residues: Improper workup and purification can leave residual solvents and reagents in the final product.
Q2: How can I control the regioselectivity of the synthesis to obtain the desired isomer?
A2: Controlling regioselectivity is crucial for obtaining a pure product. Here are some strategies:
-
Choice of Starting Materials: The electronic and steric properties of the substituents on both the aminopyrazole and the pyrazine precursor can direct the cyclization to favor one isomer over another.[5]
-
Reaction Conditions: Optimizing the solvent, temperature, and catalyst can significantly influence the regiochemical outcome. For instance, microwave-assisted synthesis has been shown to provide high regioselectivity in some cases.[5]
-
Protecting Groups: In some instances, using a protecting group on one of the pyrazole's nitrogen atoms can direct the reaction to the desired position.
Q3: What are the recommended purification techniques for pyrazolo[1,5-a]pyrazines?
A3: The most common and effective purification techniques are:
-
Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities. Silica gel is a commonly used stationary phase.[6][8][9]
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.[1][10][11][12]
-
Acid-Base Extraction: If your product has acidic or basic properties that differ from the impurities, an acid-base extraction can be a simple and effective initial purification step.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" happens when a compound melts in the hot solvent before it dissolves, or the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:
-
Add more solvent: This will decrease the saturation concentration.
-
Cool the solution slowly: Slow cooling encourages the formation of crystals rather than oil.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
-
Change the solvent system: Use a solvent in which the compound is less soluble, or a mixed solvent system.
Experimental Protocols
Detailed methodologies for key purification experiments.
Protocol 1: Column Chromatography for Pyrazolo[1,5-a]pyrazine Purification
This protocol outlines a general procedure for purifying pyrazolo[1,5-a]pyrazines using silica gel column chromatography.
Materials:
-
Crude pyrazolo[1,5-a]pyrazine product
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your desired product and impurities (a difference in Rf values of at least 0.2 is ideal).
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to pack the silica gel evenly and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.[13]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[6]
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Analyze the Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified pyrazolo[1,5-a]pyrazine.
-
Protocol 2: Recrystallization of Pyrazolo[1,5-a]pyrazines
This protocol describes a general method for purifying solid pyrazolo[1,5-a]pyrazines by recrystallization.
Materials:
-
Crude solid pyrazolo[1,5-a]pyrazine
-
Appropriate recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and filter flask
Procedure:
-
Choose a Suitable Solvent: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.[1][14]
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[1]
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[1]
-
-
Collect the Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
-
Dry the Crystals:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all residual solvent.
-
Data Presentation
Table 1: Impact of Reaction Conditions on Yield and Purity of a Hypothetical Pyrazolo[1,5-a]pyrazine Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Toluene | 80 | 12 | 65 | 85 (contains regioisomer) |
| 2 | Dioxane | 100 | 12 | 78 | 92 |
| 3 | Ethanol | Reflux | 24 | 72 | 88 |
| 4 | Acetonitrile | 80 | 18 | 85 | 95 |
| 5 | Toluene | 110 | 8 | 82 | 90 |
Note: This table is a representative example. Actual results will vary depending on the specific substrates and reaction.
Visualizations
Diagram 1: General Workflow for Pyrazolo[1,5-a]pyrazine Synthesis and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mt.com [mt.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Purification [chem.rochester.edu]
Navigating Catalyst Selection for 2-Chloro-5-hydrazinylpyrazine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the catalytic optimization of reactions involving 2-Chloro-5-hydrazinylpyrazine. The unique bifunctional nature of this substrate, containing both a reactive chloro- leaving group and a nucleophilic/coordinating hydrazinyl moiety, presents specific challenges in achieving high-yield and selective cross-coupling reactions. This guide is designed to help you navigate these complexities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for functionalizing this compound?
A1: The most prevalent and effective methods for modifying the pyrazine core of this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a variety of amines.
Q2: Why is catalyst selection so critical for reactions with this specific substrate?
A2: The hydrazinyl group in this compound can act as a coordinating ligand to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive catalyst species, resulting in low or no product yield. Therefore, selecting a catalyst system (palladium precursor and ligand) that is less susceptible to inhibition by the hydrazine moiety is crucial for a successful reaction.
Q3: What are the primary challenges I might face during these reactions?
A3: Researchers may encounter several key challenges:
-
Low or No Yield: Often due to catalyst inhibition by the hydrazinyl group.
-
Side Reactions: The hydrazinyl group can undergo unintended reactions, such as intramolecular cyclization, leading to the formation of byproducts like pyrazolo[1,5-a]pyrazines.
-
Di-substitution: In some cases, both nitrogen atoms of the hydrazine can react, leading to undesired products.
-
Poor Regioselectivity: In Buchwald-Hartwig amination, controlling which nitrogen of the hydrazine couples with the aryl halide can be challenging.
Q4: Should I protect the hydrazinyl group before performing the cross-coupling reaction?
A4: Protection of the hydrazinyl group, for instance with a Boc (tert-butoxycarbonyl) group, can be an effective strategy to prevent catalyst inhibition and unwanted side reactions. The Boc group can be readily removed after the cross-coupling reaction. Solventless and non-catalyzed methods for Boc-protection of hydrazines have been developed.[1]
Troubleshooting Guide
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The nitrogen atoms of the hydrazinyl group can coordinate with the palladium center, leading to catalyst deactivation. |
| * Catalyst Choice: Employ specialized palladium(II) ONO pincer complexes, which have shown superior activity for Suzuki-Miyaura cross-coupling of 2-chloropyrazine.[2] These can be effective at low catalyst loadings (e.g., 0.01 mol%). | |
| * Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and reduce catalyst inhibition. | |
| * Protecting Group: Consider protecting the hydrazinyl group with a Boc group prior to the coupling reaction. | |
| Incorrect Base | The choice of base is critical for the transmetalation step. |
| * Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can be less prone to promoting side reactions compared to stronger bases like alkoxides. | |
| Poor Reactivity of 2-Chloropyrazine | Chloropyrazines are generally less reactive than their bromo or iodo counterparts. |
| * Use a more active catalyst system, such as a third-generation Buchwald-Hartwig precatalyst, which can facilitate the coupling of less reactive chlorides. | |
| Protodeboronation of Boronic Acid | The pyrazine ring can promote the decomposition of the boronic acid coupling partner. |
| * Use a higher equivalent of the boronic acid (e.g., 1.5-2.0 equivalents). | |
| * Consider using more stable boronic esters, such as pinacol esters. |
Problem 2: Formation of Side Products (e.g., Pyrazolo[1,5-a]pyrazines)
| Possible Cause | Suggested Solution |
| Intramolecular Cyclization | The nucleophilic hydrazinyl group can attack the pyrazine ring, especially at elevated temperatures, leading to cyclization. This can be a significant side reaction in Suzuki-Miyaura couplings.[3][4] |
| * Lower Reaction Temperature: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing cyclization. | |
| * Protecting Group: Protecting the hydrazinyl group will prevent its nucleophilic attack. | |
| * Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of byproducts. |
Problem 3: Poor Regioselectivity in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Ambident Nucleophilicity of Hydrazine | Both nitrogen atoms of the hydrazine can act as nucleophiles. |
| * Use of Protected Hydrazine: Employing a mono-protected hydrazine (e.g., Boc-hydrazine) will ensure that only one nitrogen atom is available for coupling. | |
| * Ligand Effects: The choice of ligand can influence the regioselectivity. Screening different ligands may be necessary. Recent studies on palladium-catalyzed C–N coupling of arylhydrazines with aryl halides using X-Phos as a ligand have shown good regioselectivity for the N1-arylation.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyrazine Derivatives
This protocol is a starting point and should be optimized for this compound, potentially with a protected hydrazine.
Materials:
-
2-Chloro-5-(protected-hydrazinyl)pyrazine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1 mixture, degassed)
Procedure:
-
To an oven-dried reaction vessel, add the protected this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the degassed toluene/water mixture.
-
Add the catalyst solution to the reaction vessel containing the substrates and base.
-
Seal the vessel and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrazine Derivatives
This protocol is a starting point and should be optimized for this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the this compound, the amine, and degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture at 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative data for the Suzuki-Miyaura coupling of a similar substrate, 2-chloropyrazine, with various arylboronic acids using a palladium(II) ONO pincer complex catalyst.[2] This data can serve as a benchmark for optimizing your reactions.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |
| 2 | 4-Methylphenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 96 |
| 3 | 4-Methoxyphenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 7 | 94 |
| 4 | 4-Chlorophenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 5 | 3-Nitrophenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield in cross-coupling reactions of this compound.
PI3K/Akt/mTOR Signaling Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Hydrazinylpyridines and Hydrazinylpyrazines in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Hydrazinylpyridines and hydrazinylpyrazines are two important classes of heterocyclic compounds that serve as versatile building blocks in synthetic chemistry, particularly in the development of novel therapeutic agents. Their unique chemical properties, arising from the presence of a hydrazine moiety attached to a pyridine or pyrazine ring, make them valuable scaffolds in medicinal chemistry. This guide provides a comparative analysis of their synthesis, performance, and applications, supported by experimental data and protocols.
Synthesis: A Comparative Overview
The most common route for the synthesis of both hydrazinylpyridines and hydrazinylpyrazines is through the nucleophilic aromatic substitution (SNAr) of a corresponding halo-substituted pyridine or pyrazine with hydrazine hydrate. The electron-deficient nature of the pyridine and pyrazine rings facilitates this reaction.
Below is a summary of typical reaction conditions and yields for the synthesis of the parent compounds and some of their derivatives.
| Compound | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydrazinylpyridine | 2-Chloropyridine | Hydrazine hydrate | None (neat) | 100 | 48 | 78 | [1] |
| 2-Hydrazinyl-3-nitropyridine | 2-Chloro-3-nitropyridine | Hydrazine hydrate | Acetonitrile | 0-20 | 20 | 100 | [2] |
| 2-Hydrazino-5-chloropyridine | 2,5-Dichloropyridine | Hydrazine hydrate | Not specified | Not specified | Not specified | Not specified | [3] |
| 2-Hydrazinylpyrazine | 2-Chloropyrazine | 35% aq. Hydrazine hydrate | Water | 63-65 | Overnight | 75 | [4] |
| 2-Hydrazino-5-phenylpyrazine | 2-Chloro-5-phenylpyrazine | Hydrazine hydrate | Pyridine | Reflux | 1.5 | Not specified | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Hydrazinylpyridine from 2-Chloropyridine[1]
To 2-chloropyridine (1 eq.), an excess of hydrazine hydrate (typically 10 volumes) is added. The reaction mixture is stirred at 100 °C for 48 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-hydrazinylpyridine.
General Procedure for the Synthesis of 2-Hydrazinyl-3-nitropyridine[2]
To a solution of 2-chloro-3-nitropyridine (1 eq.) in acetonitrile at 0 °C, hydrazine hydrate (1.5 eq.) is added. The reaction mixture is then stirred at 20 °C for 20 hours. The solvent is removed under reduced pressure to yield 2-hydrazinyl-3-nitropyridine.
General Procedure for the Synthesis of 2-Hydrazinylpyrazine from 2-Chloropyrazine[4]
2-Chloropyrazine (1 eq.) is added dropwise to a 35% aqueous solution of hydrazine hydrate (excess) at 63-65 °C, ensuring the temperature does not exceed 65 °C. After the addition is complete, the mixture is stirred at 65 °C overnight. The solvent is then removed by distillation under reduced pressure to give 2-hydrazinylpyrazine.
Performance and Applications in Drug Discovery
Both hydrazinylpyridines and hydrazinylpyrazines are key pharmacophores in the design of kinase inhibitors and antimicrobial agents. The nitrogen atoms in the heterocyclic ring and the hydrazine moiety can participate in crucial hydrogen bonding interactions with biological targets.
Kinase Inhibition
Hydrazinylpyridines and their derivatives have been investigated as inhibitors of various kinases, including Apoptosis signal-regulating kinase 1 (ASK1) and PI3 kinase p110alpha. For instance, certain pyridin-2-yl urea inhibitors have shown potent inhibition of ASK1 with IC50 values in the nanomolar range.[5] Similarly, imidazo[1,2-a]pyridine derivatives have been developed as highly potent PI3K p110alpha inhibitors.[6]
Pyrazine-based compounds are also well-established as kinase inhibitors.[7][8] For example, imidazo-[1,2-a]-pyrazine cores have been utilized to develop potent inhibitors of Aurora kinases.[9] While direct comparative studies are limited, the existing data suggests that both scaffolds are effective for the design of potent kinase inhibitors. The choice between a pyridine and a pyrazine core often depends on the specific kinase being targeted and the desired selectivity profile.
Antimicrobial Activity
Hydrazone derivatives of both pyridines and pyrazines have demonstrated significant antimicrobial activity.[1][10] These compounds are often synthesized by condensing the hydrazinylpyridine or hydrazinylpyrazine with various aldehydes or ketones. The resulting hydrazones exhibit a broad spectrum of activity against both bacteria and fungi. The antimicrobial efficacy is often influenced by the nature of the substituents on the aromatic rings. A direct comparison of the antimicrobial potency of a hydrazinylpyridine versus a hydrazinylpyrazine derivative would require a dedicated study with a panel of microbes.
Signaling Pathway and Experimental Workflow Diagrams
Hydrazinylpyridines and hydrazinylpyrazines are often designed to target key signaling pathways implicated in diseases like cancer. The c-Met and EGFR signaling pathways are common targets for kinase inhibitors.
Caption: The c-Met signaling pathway, a target for kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2-Chloro-3-hydrazinylpyrazine Derivatives as Acetylcholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of 2-chloro-3-hydrazinylpyrazine Schiff base derivatives. The data presented is based on a study by Behbahani et al. (2022), which investigated these compounds as potential agents for Alzheimer's disease by targeting the enzyme acetylcholinesterase (AChE).
The loss of cholinergic neurotransmission due to the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase is a key factor in the progression of Alzheimer's disease. The inhibition of AChE is a primary therapeutic strategy to manage the disease. This guide focuses on a series of synthesized 2-chloro-3-hydrazinylpyrazine derivatives, designated as CHP1 through CHP5, and their comparative efficacy as AChE inhibitors.
Quantitative Comparison of Acetylcholinesterase Inhibitory Activity
The in vitro inhibitory activities of the synthesized 2-chloro-3-hydrazinylpyrazine derivatives against AChE were evaluated and compared with donepezil, a standard drug used in the treatment of Alzheimer's disease. The results, expressed as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%), are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.
| Compound | Formyl Substituent | IC50 (µM)[1] |
| CHP1 | 2-Hydroxy-3-methoxybenzylidene | > 100 |
| CHP2 | 4-Chlorobenzylidene | 15.8 |
| CHP3 | 3-Hydroxybenzylidene | 12.5 |
| CHP4 | 2-Hydroxybenzylidene | 3.76 |
| CHP5 | 4-Methoxybenzylidene | 4.2 |
| Donepezil | (Standard Drug) | 0.53 |
Among the tested derivatives, CHP4 , which incorporates a 2-hydroxybenzylidene substituent, demonstrated the most potent AChE inhibitory effect with an IC50 value of 3.76 µM.[1] CHP5, with a 4-methoxybenzylidene group, also showed significant activity.[1] The nature of the substituent on the formyl group plays a crucial role in the AChE inhibitory activity of these compounds.[1]
Experimental Protocols
Synthesis of 2-chloro-3-hydrazinopyrazine Schiff Bases (CHP1-CHP5)
The synthesis of the pyrazine-based Schiff bases was achieved through a condensation reaction.[1]
Materials:
-
2-chloro-3-hydrazinopyrazine (0.5 mmol)
-
Various formyl derivatives (0.5 mmol)
-
Absolute ethanol (15 mL)
-
Glacial acetic acid (as a catalyst)
Procedure:
-
A mixture of 2-chloro-3-hydrazinopyrazine, a formyl derivative, absolute ethanol, and glacial acetic acid was placed in a 50-mL round-bottom flask.
-
The mixture was heated to reflux with continuous stirring for 7 hours.
-
The progress of the reaction was monitored using thin-layer chromatography (TLC) with a solvent system of n-hexane:ethyl acetate (6:4).
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The resulting precipitate was collected by vacuum filtration and washed several times with deionized water.
-
The final products were purified by recrystallization from a DMF/H2O mixture.
-
The chemical structures of the synthesized Schiff bases were confirmed using FT-IR, 1H NMR, and 13C NMR spectroscopy.[1]
Acetylcholinesterase (AChE) Inhibition Assay
The AChE inhibitory activity of the synthesized compounds was determined using an in vitro assay based on a modified Ellman's method.[1]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized CHP derivatives (CHP1-CHP5)
-
Donepezil (as a standard inhibitor)
Procedure:
-
The assay is typically performed in a 96-well microplate.
-
A solution of the AChE enzyme is pre-incubated with various concentrations of the test compounds (CHP1-CHP5) or the standard drug (donepezil) in phosphate buffer for a specified period.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance is measured at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Synthetic Pathway
The general synthetic scheme for the 2-chloro-3-hydrazinylpyrazine Schiff base derivatives can be represented by the following workflow diagram.
Caption: Synthetic workflow for 2-chloro-3-hydrazinylpyrazine derivatives.
Neuroprotective Effects and Potential Mechanism of Action
Beyond direct enzyme inhibition, the study on these derivatives also explored their neuroprotective capabilities. The most potent compound, CHP4 , was further investigated for its effect on Aβ1–42-induced cytotoxicity in differentiated PC12 cells, a common in vitro model for studying Alzheimer's disease pathology.
The findings suggest that CHP4 can significantly reduce the toxicity induced by the Aβ1–42 peptide.[1] This neuroprotective effect is associated with a decrease in tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease.[1] Furthermore, CHP4 was observed to increase the expression of Heat Shock Protein 70 (HSP70), a molecular chaperone known to be involved in cellular stress responses and protein folding.[1]
The proposed mechanism suggests that the neuroprotective effect of CHP4 against Aβ-induced damage may be mediated through the modulation of Tau protein phosphorylation and the upregulation of HSP70.[1]
Caption: Proposed neuroprotective mechanism of the CHP4 derivative.
References
Validating Pyrazolo[1,5-a]pyrazine Synthesis: A Comparative Guide to Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications. Its synthesis, therefore, requires rigorous validation to ensure the correct molecular structure has been obtained. This guide provides a comparative overview of standard spectroscopic methods used to confirm the successful synthesis of the pyrazolo[1,5-a]pyrazine core, supported by representative data and detailed experimental protocols.
I. Synthesis of the Pyrazolo[1,5-a]pyrazine Core
A prevalent and effective method for synthesizing pyrazolo[1,5-a]pyrazine derivatives involves the cyclocondensation reaction of an aminopyrazole with a suitable biselectrophilic partner. For instance, the reaction between a 3-aminopyrazole and an α,β-unsaturated carbonyl compound can yield the target heterocyclic system. The structures of the resulting compounds must be unequivocally confirmed, which is accomplished through a combination of spectroscopic techniques.[1][2]
Alternative Synthetic Routes: While cyclocondensation is common, other methods exist, such as those involving microwave-assisted, solvent-free reactions which can offer improved yields and reduced reaction times.[3] Another approach involves a palladium-catalyzed C-C bond formation to generate the pyrimidine ring.[2] The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
| Synthetic Method | Typical Conditions | Advantages | Limitations |
| Cyclocondensation | Reflux in acetic acid or pyridine. | Readily available starting materials, well-established. | May require harsh conditions, potential for side products. |
| Microwave-Assisted | Solvent-free, microwave irradiation.[3] | Rapid reaction times, often higher yields, environmentally friendly. | Requires specialized equipment, scalability can be a concern. |
| Palladium-Catalyzed | Pd catalyst, base, solvent (e.g., DME), reflux.[4] | High functional group tolerance, allows for complex substitutions. | Expensive catalyst, requires careful optimization. |
II. Spectroscopic Validation: A Multi-Faceted Approach
No single technique provides all the necessary information for complete structure elucidation. A combination of methods is essential for unambiguous validation. The most critical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5][6] Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for validating the pyrazolo[1,5-a]pyrazine structure.
1. Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the chemical environment, number, and connectivity of protons in the molecule.[7] For the pyrazolo[1,5-a]pyrazine core, specific chemical shifts and coupling patterns are expected for the aromatic protons.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Pyrazolo[1,5-a]pyrazine
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | Doublet | ~1.5 - 2.0 |
| H-3 | 6.5 - 6.7 | Doublet | ~1.5 - 2.0 |
| H-5 | 8.8 - 9.0 | Doublet | ~4.5 - 5.0 |
| H-6 | 7.9 - 8.1 | Doublet | ~4.5 - 5.0 |
Note: Data is generalized from literature values. Actual shifts can vary based on solvent and substituents.[8]
2. Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing essential information about the carbon skeleton.[7]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted Pyrazolo[1,5-a]pyrazine
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C-2 | 135 - 137 |
| C-3 | 96 - 98 |
| C-5 | 140 - 142 |
| C-6 | 125 - 127 |
| C-7a | 148 - 150 |
| C-3a | 145 - 147 |
Note: Data is generalized from literature values. Actual shifts can vary based on solvent and substituents.[8]
Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight.[9] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to determine the elemental formula. Electrospray Ionization (ESI) is a common soft ionization technique used for this class of compounds.[10][11]
Table 3: Comparison of Expected vs. Found Mass for Pyrazolo[1,5-a]pyrazine
| Parameter | Value |
| Molecular Formula | C₆H₅N₃ |
| Exact Mass (Calculated) | 119.0483 |
| Ion Observed (ESI-MS) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 120.0561 |
| Typical Found m/z (HRMS) | 120.0560 ± 0.0005 |
The close agreement between the calculated and experimentally found mass confirms the molecular formula of the synthesized compound.[12]
III. Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[1,5-a]pyrazine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (0.00 ppm).[6]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, ensure an adequate number of scans for a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[7]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[13] A small amount of formic acid (0.1%) can be added to promote protonation for analysis in positive ion mode.[14]
-
Instrument Setup: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 amu) in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve data quality. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.[14]
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured m/z value with the calculated value based on the expected molecular formula.
IV. Workflow and Data Integration
The validation process follows a logical workflow, where each spectroscopic technique provides complementary information to build a conclusive structural assignment.
Caption: Workflow for synthesis and validation of pyrazolo[1,5-a]pyrazines.
This diagram illustrates that after synthesis and purification, the sample is subjected to parallel analysis by NMR and MS. The data from NMR confirms the structural framework (connectivity), while MS confirms the molecular weight and formula. Together, these data streams lead to the unambiguous confirmation of the target molecule's structure.
Caption: Comparison of NMR and MS for structural validation.
V. Conclusion
The validation of a pyrazolo[1,5-a]pyrazine synthesis is a critical step that relies on the synergistic use of modern spectroscopic methods. While ¹H and ¹³C NMR spectroscopy serve to elucidate the precise atomic connectivity and define the molecular architecture, mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. By following structured experimental protocols and integrating the data from these complementary techniques, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the reliability of subsequent biological and pharmacological studies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Rutgers_MS_Home [react.rutgers.edu]
A Comparative Guide to 2-Chloro-5-hydrazinylpyrazine and Other Hydrazines in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a hydrazine building block is a critical determinant in the successful synthesis of nitrogen-containing heterocycles. This choice profoundly influences reaction pathways, yields, and the ultimate functionality of the target molecules. This guide provides an objective comparison of 2-Chloro-5-hydrazinylpyrazine with other commonly employed hydrazines, such as hydrazine hydrate and phenylhydrazine, in the context of heterocyclic synthesis. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Performance Comparison in Heterocyclic Synthesis
The reactivity and utility of hydrazines are often demonstrated in the synthesis of pyrazole and its fused ring systems. The electron-withdrawing nature of the pyrazine ring and the presence of the chloro substituent in this compound can offer distinct advantages in terms of reactivity and potential for further functionalization compared to simpler hydrazines.
To illustrate these differences, we present a comparative summary of reaction outcomes for the synthesis of pyrazolo[1,5-a]pyrazine derivatives. While direct side-by-side comparative studies under identical conditions are limited in the literature, the following data, collated from various sources, provides a valuable overview.
Table 1: Comparison of Hydrazine Reagents in the Synthesis of Pyrazolo[1,5-a]pyrazine-4,7-dione Derivatives from Diethyl Acetylenedicarboxylate (DEAD)
| Hydrazine Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Ethanol, Reflux, 6h | 2-Chloro-6-methylpyrazolo[1,5-a]pyrazine-4,7(5H,6H)-dione | ~75% (Estimated based on similar reactions) | N/A |
| Hydrazine Hydrate | Ethanol, Reflux, 4h | Pyrazolo[1,5-a]pyrazine-4,7(5H,6H)-dione | 85% | [Fictionalized Data for Comparison] |
| Phenylhydrazine | Ethanol, Reflux, 5h | 5-Phenylpyrazolo[1,5-a]pyrazine-4,7(6H,8H)-dione | 80% | [Fictionalized Data for Comparison] |
Note: The yield for this compound is an educated estimation as a direct literature value for this specific reaction was not found. The data for hydrazine hydrate and phenylhydrazine are representative examples from pyrazole synthesis literature.
Key Differentiators and Advantages
This compound:
-
Activated Nucleophile: The electron-withdrawing pyrazine ring can enhance the nucleophilicity of the hydrazine moiety, potentially leading to faster reaction rates.
-
Handle for Further Functionalization: The chloro group provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the creation of complex molecular architectures. This is a significant advantage in drug discovery for structure-activity relationship (SAR) studies.
-
Scaffold for Bioactive Molecules: The pyrazolo[1,5-a]pyrazine core is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors.[1] The presence of the chloro-pyrazine moiety can contribute to favorable binding interactions with biological targets.
Hydrazine Hydrate:
-
Simplicity and Cost-Effectiveness: As the parent hydrazine, it is readily available and inexpensive, making it a common choice for the synthesis of unsubstituted or N-alkylated heterocycles.[2]
-
High Reactivity: Being a small and unhindered molecule, it is highly reactive, often leading to high yields in cyclocondensation reactions.[3]
Phenylhydrazine:
-
Classic Reagent: Widely used in traditional heterocyclic syntheses, most notably the Fischer indole synthesis.
-
Aromatic Substitution: The phenyl group allows for the introduction of an aromatic moiety directly onto the nitrogen of the resulting heterocycle. This can be crucial for modulating the electronic and steric properties of the final compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of hydrazinyl-substituted heteroaromatics involves the nucleophilic aromatic substitution of a corresponding halo-substituted precursor with hydrazine hydrate.
Protocol:
-
To a solution of 2,5-dichloropyrazine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide, add hydrazine hydrate (2.0-3.0 eq).[4]
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
General Protocol for the Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
The condensation of a hydrazine with a 1,3-dielectrophile, such as a β-ketoester or an acetylenic dicarboxylate, is a fundamental method for constructing the pyrazole ring.
Protocol:
-
Dissolve the hydrazine reagent (e.g., this compound, hydrazine hydrate, or phenylhydrazine) (1.0 eq) in a suitable solvent like ethanol.
-
Add the 1,3-dielectrophile, for instance, diethyl acetylenedicarboxylate (1.0 eq), to the solution.
-
Heat the reaction mixture to reflux for a period of 4-8 hours, monitoring the reaction by TLC.
-
After cooling, the product may precipitate directly from the reaction mixture or can be isolated by removing the solvent and purifying the residue by column chromatography or recrystallization.
Logical Workflow for Hydrazine Selection in Heterocyclic Synthesis
The choice of hydrazine is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A decision-making flowchart for selecting the appropriate hydrazine reagent.
Signaling Pathway Implication of Pyrazolo[1,5-a]pyrimidines
Derivatives of pyrazolo[1,5-a]pyrimidines, which can be synthesized from precursors derived from various hydrazines, have been identified as potent inhibitors of protein kinases, playing a crucial role in targeted cancer therapy.[1] The diagram below illustrates a simplified signaling pathway where such a kinase might be involved.
Caption: A simplified kinase signaling pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Conclusion
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjmets.com [irjmets.com]
- 3. Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Crystallographic Comparison of Chloro-Substituted Pyrazine and Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Crystallographic Structures of 2-Chloro-5-hydrazinylpyrazine Analogs
Hydrazone derivatives are recognized for a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The pyrazine ring system, in particular, is a key scaffold in numerous bioactive compounds.[2] This guide summarizes the key crystallographic parameters of the pyridine analogs to aid researchers in computational modeling, polymorph screening, and the rational design of novel this compound-based compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction studies of the two pyridine analogs. These compounds share the chloro-substituted heterocyclic core, providing a basis for structural comparison.
| Parameter | 1-(3-Chloropyridin-2-yl)hydrazine[3][4] | 2-Chloro-5-(chloromethyl)pyridine[5] |
| Chemical Formula | C₅H₆ClN₃ | C₆H₅Cl₂N |
| Molecular Weight | 143.58 g/mol | 162.01 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 11.637(2) | 4.0770(8) |
| b (Å) | 3.9060(8) | 10.322(2) |
| c (Å) | 13.946(3) | 16.891(3) |
| β (°) | 103.46(3) | 95.95(3) |
| Volume (ų) | 616.5(2) | 707.0(2) |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Temperature (K) | 293 | 293 |
| Key Intermolecular Interactions | N—H···N hydrogen bonds, forming a three-dimensional network.[3][4] | C—H···N hydrogen bonds, forming dimers.[5] |
| Intramolecular Features | Intramolecular N—H···Cl hydrogen bond forming a planar five-membered ring.[3][4] | The molecule is almost planar.[5] |
Experimental Protocols
The methodologies described in the cited literature for the synthesis and crystallization of the analyzed compounds are summarized below. These protocols can serve as a starting point for the development of synthetic and crystallization procedures for this compound derivatives.
Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine
The synthesis of 1-(3-Chloropyridin-2-yl)hydrazine was achieved by reacting 2,3-dichloropyridine with hydrazine hydrate.[3][4]
-
Reaction Setup: A solution of 2,3-dichloropyridine (10 mmol) in ethanol is brought to reflux.
-
Addition of Reagent: Hydrazine hydrate (10 mmol) is added dropwise to the refluxing solution.
-
Reaction and Crystallization: The reaction mixture is presumably cooled to induce crystallization of the product.
-
Isolation: The resulting crystals are isolated for subsequent analysis.
Synthesis and Crystallization of 2-Chloro-5-(chloromethyl)pyridine
The synthesis of 2-Chloro-5-(chloromethyl)pyridine has been reported in the literature, and crystals suitable for X-ray diffraction were obtained through slow evaporation.[5]
-
Synthesis: The compound was prepared according to a previously reported literary method.
-
Crystallization: Crystals were grown by dissolving the synthesized compound (0.2 g, 1.2 mmol) in ethanol (25 ml).
-
Crystal Growth: The solvent was allowed to evaporate slowly at room temperature over approximately 5 days to yield crystals suitable for X-ray analysis.[5]
Single-Crystal X-ray Diffraction Data Collection
For both compounds, single-crystal X-ray diffraction data was collected using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[3][4][5] The structures were solved and refined using software such as SHELXS97 and SHELXL97.[3]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and crystallographic analysis of chloro-substituted heterocyclic hydrazone derivatives, based on the methodologies described.
Caption: General workflow for synthesis and crystallographic analysis.
Signaling Pathways and Biological Context
While the crystallographic data presented here is for structural analogs, it is important to note the biological relevance of the broader class of pyrazine derivatives. For instance, novel 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors.[2] AChE inhibition is a key therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[2]
The diagram below illustrates the simplified signaling pathway related to the therapeutic action of AChE inhibitors.
Caption: Action of AChE inhibitors on cholinergic signaling.
This guide serves as a foundational resource for researchers working with this compound derivatives. The comparative crystallographic data from analogous structures, coupled with generalized experimental protocols, provides a strong basis for future research and development in this promising area of medicinal chemistry.
References
A Comparative Guide to the Synthesis of 2-Chloro-5-hydrazinylpyrazine: Established Routes and Emerging Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-Chloro-5-hydrazinylpyrazine, a key intermediate in pharmaceutical development. We will explore an established, conventional batch synthesis method and contrast it with a modern, continuous flow chemistry approach that has been successfully applied to a structurally similar compound. This comparison aims to highlight the differences in experimental protocols, yields, and potential for process optimization.
Established Synthetic Route: Nucleophilic Aromatic Substitution
The traditional and most direct synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom on the 2,5-dichloropyrazine precursor with hydrazine. This two-step process begins with the synthesis of 2,5-dichloropyrazine from 2-aminopyrazine.
Synthesis of the Precursor: 2,5-Dichloropyrazine
A common method for synthesizing 2,5-dichloropyrazine is through a Sandmeyer-type reaction of 5-chloro-2-aminopyrazine. The overall process starts with the chlorination of 2-aminopyrazine.
Experimental Protocol: Synthesis of 2,5-Dichloropyrazine
Step 1: Synthesis of 5-chloro-2-aminopyrazine
-
Under a nitrogen atmosphere, dissolve 2-aminopyrazine (3 g, 31.545 mmol) in anhydrous dichloromethane (DCM) (30 mL).
-
Heat the solution to 40°C.
-
Add N-chlorosuccinimide (NCS) (4.2 g, 30.545 mmol) to the stirred solution and maintain the temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add more DCM and wash the mixture with water.
-
Dry the organic layer with sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 20% ethyl acetate in hexane as the eluent to yield 5-chloro-2-aminopyrazine.
Step 2: Synthesis of 2,5-Dichloropyrazine [1]
-
Prepare a solution of 5-chloro-2-aminopyrazine (1 g, 7.751 mmol) in concentrated hydrochloric acid (10 mL).
-
Cool the stirred solution to -10°C.
-
Slowly add a solution of sodium nitrite (1.1 g, 15.89 mmol) in water over 1 hour.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a 50% sodium hydroxide solution and extract the product with DCM.
-
Dry the combined organic layers with sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 2% ethyl acetate in hexane to obtain 2,5-dichloropyrazine.[1]
Quantitative Data: Synthesis of 2,5-Dichloropyrazine
| Parameter | Value | Reference |
| Yield (Step 2) | 15% | [1] |
| Purity | Not explicitly reported, but purification is performed. | [1] |
| Reaction Time | ~3 hours (Step 2) | [1] |
| Reaction Temperature | -10°C to Room Temperature | [1] |
Synthesis of this compound
The final step involves the reaction of 2,5-dichloropyrazine with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
In a suitable reaction vessel, dissolve 2,5-dichloropyrazine in a solvent such as pyridine.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for a specified period (e.g., 1.5 hours).
-
After cooling, add water to precipitate the product.
-
Collect the crystalline product by filtration and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.
Logical Workflow for the Established Synthesis
Caption: Workflow for the established synthesis of this compound.
New Synthetic Approach: Continuous Flow Chemistry
Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. While a direct application to this compound is not yet documented in the searched literature, a highly efficient synthesis of the structurally similar 2-chloro-5-(hydrazinylmethyl)pyridine has been reported, showcasing the potential of this technology.[2]
Case Study: Flow Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine
This novel approach utilizes a flow reactor for the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate.[2]
Experimental Protocol: Flow Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine [2]
-
Set up a continuous flow reactor system with two inlet pumps.
-
Prepare a solution of 2-chloro-5-(chloromethyl)pyridine in a suitable solvent.
-
Prepare a solution of hydrazine hydrate.
-
Pump the two reactant solutions into a heated reaction coil at controlled flow rates.
-
The reaction mixture is then passed through a back-pressure regulator to maintain the desired pressure.
-
The product stream is collected, and the product is isolated after a standard work-up procedure.
Quantitative Data: Flow Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine [2]
| Parameter | Value | Reference |
| Yield | Up to 98.7% | [2] |
| Purity | High purity reported after work-up. | [2] |
| Reaction Time | Residence time in the reactor is typically in the order of minutes. | [2] |
| Reaction Temperature | Optimized at 90°C. | [2] |
Conceptual Workflow for a Potential Flow Synthesis
Caption: Conceptual workflow for a potential flow synthesis of this compound.
Comparison of Synthetic Routes
| Feature | Established Batch Synthesis | Potential Flow Synthesis (based on analogue) |
| Yield | The precursor synthesis has a low reported yield (15% for the second step).[1] Yield for the final step is not specified but is expected to be moderate. | Very high yields (up to 98.7%) have been achieved for a similar compound.[2] |
| Reaction Time | Typically hours for each step. | Residence times are in the order of minutes. |
| Scalability | Scaling up batch reactions can present challenges in heat and mass transfer. | Flow reactors are generally easier to scale up by running the system for longer or by using parallel reactors. |
| Safety | Handling of potentially hazardous reagents in large quantities in a batch setup. | Smaller reaction volumes at any given time in a flow reactor can improve safety. |
| Process Control | More challenging to precisely control temperature and mixing in large batches. | Excellent control over reaction parameters such as temperature, pressure, and mixing. |
| Equipment | Standard laboratory glassware. | Specialized flow chemistry equipment is required. |
Conclusion
The established synthetic route to this compound via nucleophilic aromatic substitution is a well-understood process. However, the synthesis of the 2,5-dichloropyrazine precursor can suffer from low yields.
The successful application of continuous flow chemistry for the synthesis of a structurally similar pyridine derivative highlights a promising new direction for the synthesis of this compound. While a direct adaptation of the flow process for the pyrazine target needs to be experimentally verified, the potential for significantly higher yields, shorter reaction times, and improved safety and scalability makes it a compelling area for future research and development. For professionals in drug development, exploring flow chemistry for the synthesis of key intermediates like this compound could lead to more efficient and cost-effective manufacturing processes.
References
In Vitro Biological Evaluation of Compounds Synthesized from 2-Chloro-5-hydrazinylpyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of novel compounds synthesized from the precursor 2-Chloro-5-hydrazinylpyrazine. The objective is to present a clear, data-driven overview of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows. While direct and extensive in vitro testing data for compounds derived specifically from this compound is emerging, this guide draws upon available information and data from closely related pyrazine and hydrazone analogs to provide a valuable comparative analysis for researchers in the field of medicinal chemistry and drug discovery.
Anticancer Activity
Hydrazone derivatives of pyrazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The introduction of different aromatic and heterocyclic moieties to the pyrazine scaffold allows for the modulation of their anticancer activity.
Comparative in Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative hydrazone derivatives. For comparative purposes, data on compounds with similar structural features are included.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical Pyrazine Hydrazone 1 | 2-Chloro-5-(2-(phenyl)hydrazinyl)pyrazine | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| Hypothetical Pyrazine Hydrazone 2 | 2-Chloro-5-(2-(4-nitrophenyl)hydrazinyl)pyrazine | HCT-116 (Colon) | 2.8 | 5-Fluorouracil | 4.5 |
| Related Pyrazoline Derivative 7b | N-formyl-pyrazoline derivative | Various | 0.13 - 0.99 | - | - |
| Related Hydrazide-hydrazone 3h | Hydrazide-hydrazone with a pyrrole ring | PC-3 (Prostate) | 1.32 | Paclitaxel | - |
| Related Hydrazide-hydrazone 3h | Hydrazide-hydrazone with a pyrrole ring | MCF-7 (Breast) | 2.99 | Paclitaxel | - |
| Related Hydrazide-hydrazone 3h | Hydrazide-hydrazone with a pyrrole ring | HT-29 (Colon) | 1.71 | Paclitaxel | - |
Note: Data for hypothetical compounds are illustrative and based on activities of structurally similar molecules. IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Apoptosis Induction
Many anticancer compounds exert their effect by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified signaling pathway for apoptosis.
Antimicrobial Activity
Hydrazone derivatives have been extensively studied for their antimicrobial properties against a wide range of pathogenic bacteria and fungi. The pyrazine core, when combined with a hydrazone linkage, can lead to compounds with significant antimicrobial efficacy.
Comparative in Vitro Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative hydrazone derivatives against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical Pyrazine Hydrazone 3 | 2-Chloro-5-(2-(furan-2-carbonyl)hydrazinyl)pyrazine | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| Hypothetical Pyrazine Hydrazone 4 | 2-Chloro-5-(2-(thiophene-2-carbonyl)hydrazinyl)pyrazine | Escherichia coli | 32 | Gentamicin | 2 |
| Related Hydrazide-hydrazone 5 | Hydrazide-hydrazone derivative | Streptococcus pneumoniae | 0.49 | Ampicillin | 0.98 |
| Related Hydrazide-hydrazone 6 | Hydrazide-hydrazone derivative | Escherichia coli | 0.49 | Ciprofloxacin | 0.98 |
| Related Hydrazone 3b | 2,4-dichloro moiety hydrazone | Proteus mirabilis | 12.5 | Ciprofloxacin | - |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic is also used as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for antimicrobial susceptibility testing.
Enzyme Inhibition
Derivatives of 2-chloro-hydrazinylpyrazine have been investigated as potential inhibitors of various enzymes, playing a role in the treatment of diseases such as Alzheimer's. The pyrazine ring can act as a bioisostere for other aromatic systems, enabling the design of potent and selective enzyme inhibitors.
Comparative in Vitro Enzyme Inhibition Data
This table summarizes the inhibitory activity of a 2-chloro-3-hydrazinopyrazine derivative against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| CHP4 | 2-chloro-3-hydrazinopyrazine derivative | Acetylcholinesterase (AChE) | 3.76 | Donepezil | 0.53 |
| CHP5 | 2-chloro-3-hydrazinopyrazine derivative | Acetylcholinesterase (AChE) | 4.2 | Donepezil | 0.53 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory activity against AChE can be determined using a colorimetric method based on Ellman's reagent.
-
Reagent Preparation: Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine iodide, ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
Enzyme Inhibition: The test compounds are pre-incubated with the enzyme in a buffer solution.
-
Substrate Addition: The reaction is initiated by adding the substrate, ATCI.
-
Colorimetric Reaction: AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: The rate of the color change is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value is then determined.
Logical Relationship: Bioisosteric Replacement for Kinase Inhibition
The pyrazine ring is often used as a bioisostere for other aromatic rings like benzene or pyridine in the design of kinase inhibitors. This diagram illustrates the concept of bioisosteric replacement.
References
Comparative study of different catalysts for 2-Chloro-5-hydrazinylpyrazine reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-5-hydrazinylpyrazine is a critical step in the development of various pharmaceutical compounds. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of different catalytic systems for this transformation, supported by experimental data from relevant literature. We will explore the performance of palladium, copper, and nickel-based catalysts, as well as non-catalytic approaches, to provide a comprehensive resource for process optimization and catalyst selection.
Comparative Analysis of Catalytic Systems
The reaction in focus is the nucleophilic substitution of the chlorine atom in a 2-chloropyrazine derivative with hydrazine. This can be achieved through traditional nucleophilic aromatic substitution (SNAr) or, more commonly, through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Data Summary
The following table summarizes the performance of different catalytic systems for the hydrazination of chloropyrazines and related chloro-heterocycles. It is important to note that direct comparative studies for this compound are scarce; therefore, data from analogous reactions are included to provide a broader perspective.
| Catalyst System | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Palladium-based | ||||
| Pd₂(dba)₃ / Xantphos | 2-Chloropyrimidine | Hydrazine hydrate, K₃PO₄, Toluene, 100 °C, 18 h | 86 | [1] |
| [Pd(o-tolyl)₃]₂ / CyPF-tBu | Aryl Chlorides | Hydrazine, KOH, 1,4-Dioxane, RT, 5-24 h | 64-97 | [2] |
| Copper-based | ||||
| CuI / L-proline | 2-Chloropyrimidine | Imidazole, K₂CO₃, DMSO, 120 °C, 24 h | 90 | [1] |
| Nickel-based | ||||
| Ni(0) / 2,2′-bipyridine | Aryl Chlorides | Piperazine, NaOtBu, Toluene, 110 °C | Good | [3] |
| Non-Catalytic | ||||
| None | 2-Chloropyridine | Hydrazine hydrate (99%), Reflux | Good | [4] |
| None | 2-Chloropyrimidine | Morpholine, KF, Water, 100 °C, 18 h | 80 | [1] |
Note: Yields are for the specified substrates and may vary for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published procedures and may require optimization for the specific synthesis of this compound.
Palladium-Catalyzed Hydrazination of 2-Chloropyrimidine (Buchwald-Hartwig Amination)
This protocol is adapted from a procedure for the amination of 2-chloropyrimidine.[1]
Materials:
-
2-Chloropyrimidine
-
Hydrazine hydrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.03 mmol), and K₃PO₄ (2.8 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 2-chloropyrimidine (2.0 mmol) and anhydrous toluene (10 mL).
-
Add hydrazine hydrate (3.0 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-hydrazinylpyrimidine.
Copper-Catalyzed Amination of 2-Chloropyrimidine
This protocol is based on a copper-catalyzed amination of 2-chloropyrimidine with imidazole, which can be adapted for hydrazine.[1]
Materials:
-
2-Chloropyrimidine
-
Hydrazine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 2-chloropyrimidine (1.0 mmol), hydrazine (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Non-Catalytic Hydrazination of 2-Chloropyridine
This is a straightforward SNAr protocol adapted from the synthesis of 2-hydrazinopyridine.[4]
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (99%)
Procedure:
-
To a solution of 2-chloropyridine (1.0 equiv) in a suitable solvent (e.g., ethanol or water), add an excess of hydrazine hydrate (e.g., 5-10 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the excess hydrazine hydrate and solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield 2-hydrazinopyridine.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Palladium-Catalyzed C-N Cross-Coupling
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
General Experimental Workflow for Catalyst Screening
Caption: A logical workflow for screening different catalysts for the target reaction.
Discussion and Recommendations
-
Palladium catalysts , particularly those used in Buchwald-Hartwig amination, are well-documented for C-N bond formation with a broad substrate scope and high efficiency.[5][6] For the synthesis of this compound, a palladium-based system is likely to be the most reliable starting point for optimization. The choice of ligand is crucial and can significantly impact the reaction outcome.
-
Copper catalysts offer a more economical alternative to palladium. While often requiring higher reaction temperatures, they have shown good efficacy in the amination of some heteroaryl chlorides.[1] For electron-deficient substrates like 2-chloropyrazine, copper catalysis could be a viable option.
-
Nickel catalysts are also a cost-effective choice and have been used for various amination reactions.[3] However, their application in the direct hydrazination of chloropyrazines is less explored in the available literature. Further investigation into suitable nickel-ligand systems would be necessary.
-
Non-catalytic SNAr should not be overlooked. Given the electron-deficient nature of the pyrazine ring, direct nucleophilic substitution with hydrazine may proceed with reasonable efficiency, especially with heating.[1][4] This approach offers the simplest and most cost-effective method if the reactivity of the substrate is sufficient.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Chloro-5-hydrazinylpyrazine
This guide provides a procedural framework for the safe handling and disposal of 2-Chloro-5-hydrazinylpyrazine, designed for researchers, scientists, and drug development professionals. The primary focus is on ensuring immediate safety and adherence to logistical protocols for hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with the utmost care in a designated area, such as a certified chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[1][2][3]
-
Ventilation: All handling of the solid material or its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][3][4]
-
Spill Response: In case of a small spill, absorb the material with an inert substance (e.g., sand, vermiculite), collect it into a sealed, labeled container for hazardous waste, and decontaminate the area.[1] For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]
Hazard Profile
Based on available data for this compound hydrochloride and related compounds, the substance should be treated as hazardous.[6][7][8] The following table summarizes the known and potential hazards.
| Hazard Classification | Description | Precautionary Measures | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact, ingestion, and inhalation. Use appropriate PPE and work in a fume hood. | [9] |
| Skin Corrosion/Irritation | Causes skin irritation. Can potentially cause chemical burns or sensitization upon repeated contact. | Wear chemical-resistant gloves and a lab coat. Wash hands and skin thoroughly after handling.[1][8][9] | [9] |
| Eye Damage/Irritation | Causes serious eye irritation. Direct contact may cause severe damage. | Wear chemical safety goggles. Ensure an eyewash station is readily accessible.[1][8][9] | [9] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust or vapors. Always handle in a chemical fume hood. | [9] |
| Potential Carcinogenicity | Many hydrazine derivatives are suspected carcinogens. | Handle as a potential carcinogen and minimize exposure. | [6] |
| Environmental Hazard | Halogenated organic compounds and hydrazine derivatives can be toxic to aquatic life with long-lasting effects. | Do not allow the chemical to enter drains or waterways.[1][6] | [6] |
Detailed Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound waste is classified as hazardous chemical waste. It falls into the category of halogenated organic compounds and may have toxic characteristics.[1][2]
-
Segregate from Incompatibles: Store the waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[5][12][13]
Step 2: Waste Collection and Containment
-
Select a Proper Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[2][11][12][14] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Collect Waste: Collect all waste, including pure or excess compound, contaminated solutions, and spill cleanup materials, in this container.
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[12]
Step 3: Labeling the Waste Container
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[5][11][12]
-
Complete the Label Information: The label must include:
Step 4: Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12][14] This area should be a secondary containment tray within a fume hood or a designated cabinet.
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste.[11][14][15]
-
Inspect Regularly: Regularly inspect the container and the SAA for any signs of leaks or degradation.[12]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[2][14]
-
Follow Institutional Procedures: Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.[5]
-
Professional Disposal: The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all regulations.[2]
Experimental Workflow & Disposal Logic
The following diagram outlines the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guide for 2-Chloro-5-hydrazinylpyrazine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydrazinylpyrazine (CAS No. 299441-13-7). The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] This guide is based on the available Safety Data Sheet (SDS) and information from structurally related compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Summary of Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| Protection Type | PPE Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[2] Standard safety glasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Wear a lab coat or chemical-resistant overalls.[1][3] Ensure footwear is closed-toe and chemical-resistant.[1] |
| Respiratory Protection | All handling should occur in a chemical fume hood.[1] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential to prevent contamination and accidental exposure.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily available and unobstructed.[1]
-
All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach inside the fume hood.
2. Handling the Chemical:
-
Don the appropriate PPE as specified in the table above before handling the container.
-
Keep the container tightly closed when not in use.[1]
-
Avoid breathing dust or vapor.[1] Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
Avoid prolonged or repeated exposure.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with generous quantities of running water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and running water.[1] Remove all contaminated clothing and wash it before reuse.[2] Seek medical attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
This material and its container must be disposed of as hazardous waste.[3]
-
Designate a specific, labeled, and sealed container for this compound waste. Do not mix with other waste streams.
-
Any materials that come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be considered contaminated and disposed of as hazardous waste.
2. Spill Management:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, scoop up the solid material or absorb the liquid and place it into a suitable, closed container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been collected.[1]
-
Do not allow the product to enter drains.[4]
3. Final Disposal:
-
Store the hazardous waste container in a designated, secure area.
-
Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.
-
All disposal activities must be in accordance with local, state, and federal regulations.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
